4-Methyl-2-propyl-1H-imidazole
Description
BenchChem offers high-quality 4-Methyl-2-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGQGPWKBMTPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480133 | |
| Record name | 4-Methyl-2-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37455-55-3 | |
| Record name | 4-Methyl-2-propyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3)
Topic: 4-Methyl-2-propyl-1H-imidazole Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3) is a critical heterocyclic building block.[1] In the pharmaceutical sector, it serves as a core intermediate for Angiotensin II receptor antagonists (ARBs), most notably Telmisartan and Olmesartan , where the imidazole ring provides the scaffold for biphenyl attachment. Beyond life sciences, it functions as a latent curing agent for epoxy resins and a catalyst in polyurethane foam production due to the steric hindrance provided by the propyl group, which offers latency at room temperature.
This guide details the primary industrial synthesis route via the Debus-Radziszewski reaction, optimized for yield and scalability. It synthesizes theoretical mechanism with practical process parameters to ensure a self-validating workflow.
Retrosynthetic Analysis
To design a robust synthesis, we must first disconnect the molecule. The imidazole ring can be chemically severed into three distinct synthons:
-
C4-C5 Backbone: Derived from a C3 dicarbonyl or
-hydroxy ketone source (Methylglyoxal). -
C2 Carbon: Derived from a C4 aldehyde (Butyraldehyde).
-
N1/N3 Nitrogens: Derived from Ammonia.
Diagram 1: Retrosynthetic Tree
Primary Synthesis Pathway: Modified Debus-Radziszewski
The most scalable route involves the condensation of Methylglyoxal (or its precursor, acetol) with Butyraldehyde and Ammonia . While the classic mechanism suggests a stepwise formation of a diimine followed by cyclization, in practice, this is often run as a "one-pot" multicomponent reaction.
Reaction Mechanism[2][3][4][5]
-
Imine Formation: Ammonia attacks the carbonyls of methylglyoxal to form an
-diimine intermediate. -
Condensation: The diimine species condenses with the carbonyl carbon of butyraldehyde.
-
Cyclization & Dehydration: Intramolecular nucleophilic attack closes the ring, followed by the loss of water to aromatize the system.
Experimental Protocol
Scale: 100 mmol basis Safety Note: This reaction is exothermic. Ammonia gas or concentrated solutions are corrosive. Perform in a fume hood.
Reagents:
-
Methylglyoxal (40% aq. soln): 18.0 g (100 mmol)
-
Butyraldehyde: 7.2 g (100 mmol)
-
Ammonia (28% aq. soln): 24.0 g (~400 mmol) – Excess used to drive equilibrium.
-
Solvent: Methanol (50 mL) or Water.
Step-by-Step Workflow:
-
Preparation: Charge Methanol and Butyraldehyde into a 250 mL three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Control of initial temperature is critical to prevent polymerization of methylglyoxal.
-
Ammonia Addition: Add the aqueous Ammonia solution slowly, maintaining the internal temperature below 10°C.
-
Dicarbonyl Addition: Add the Methylglyoxal solution dropwise over 30–45 minutes.
-
Critical Process Parameter (CPP): A distinct color change (often yellow to orange/brown) indicates imine formation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour.
-
Heat to 50°C for 3–4 hours to ensure complete cyclization.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol and excess Ammonia.
-
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with brine, dry over anhydrous
, and filter.
-
-
Purification:
-
Evaporate the solvent to yield a crude oil/solid.
-
Recrystallization: Dissolve in minimum hot acetone or ethyl acetate/hexane blend. Cool to precipitate.
-
Alternative: Vacuum distillation (BP ~150°C at high vacuum) if the product is oily.
-
Diagram 2: Process Workflow
Analytical Characterization
To validate the synthesis, compare the isolated product against these standard specifications.
| Test | Method | Expected Result | Interpretation |
| Appearance | Visual | White to pale yellow solid | Darkening indicates oxidation or oligomers. |
| Melting Point | Capillary | 90°C – 95°C (approx) | Sharp range indicates high purity. |
| 1H NMR | DMSO-d6 | Confirms propyl chain, methyl group, and aromatic proton. | |
| Solubility | Solvent Check | Soluble in MeOH, EtOH, DMSO | Insoluble in water indicates successful isolation from salts. |
Note on Tautomerism: The proton on the nitrogen is labile. In solution, the 4-methyl and 5-methyl isomers exist in rapid equilibrium. It is conventionally referred to as 4-methyl, but NMR signals may show broadening due to this tautomeric exchange.
Alternative Pathway: Hantzsch Synthesis
For researchers requiring specific isotopic labeling or avoiding aqueous ammonia, the Hantzsch Thiazole/Imidazole Synthesis variation is a viable alternative.
-
Reactants: Butyramidine hydrochloride + Chloroacetone.
-
Conditions: Reflux in ethanol.
-
Mechanism: Nucleophilic attack of the amidine nitrogen on the
-carbon of chloroacetone, followed by cyclization. -
Pros/Cons: Higher regioselectivity but requires synthesis of the amidine precursor (from butyronitrile), adding a step compared to the Debus-Radziszewski route.
References
-
Debus-Radziszewski Reaction Overview
- CAS Verification & Physical Properties
- Application in Pharmaceutical Synthesis (Telmisartan/Olmesartan Intermediates)
-
General Imidazole Synthesis Methodologies
Sources
- 1. 4-Methyl-2-propyl-1H-imidazole | 37455-55-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0324377A2 - Angiotensin II receptor blocking imidazoles and combinations thereof with diuretics and NSaids - Google Patents [patents.google.com]
Technical Whitepaper: Spectroscopic Characterization of 4-Methyl-2-propyl-1H-imidazole
This is an in-depth technical guide on the spectroscopic characterization of 4-Methyl-2-propyl-1H-imidazole .
CAS Registry Number: 37455-55-3
Molecular Formula: C
Executive Summary
4-Methyl-2-propyl-1H-imidazole is a substituted imidazole derivative utilized primarily as a curing agent for epoxy resins and a catalyst in the production of polyurethane foams. Structurally, it features an imidazole core substituted at the C2 position with a propyl chain and at the C4 (or C5) position with a methyl group. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its more common analog, 2-ethyl-4-methylimidazole (EMI-24).
This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-2-propyl-1H-imidazole, synthesizing field-proven analytical protocols with structural elucidation logic. It is designed for researchers requiring rigorous identification standards in drug development and polymer science.
Chemical Identity & Physical Properties[2]
Before spectroscopic analysis, the compound's fundamental physicochemical baseline must be established to ensure sample integrity.
| Property | Specification |
| IUPAC Name | 4-Methyl-2-propyl-1H-imidazole |
| CAS Number | 37455-55-3 |
| Appearance | Viscous liquid or low-melting solid (white to pale yellow) |
| Solubility | Soluble in alcohols, acetone, chloroform; moderately soluble in water |
| pKa (Predicted) | ~7.5 - 8.0 (typical for alkyl imidazoles) |
| Tautomerism | Exists in equilibrium between 1H-imidazole and 3H-imidazole forms |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR analysis of alkyl-substituted imidazoles requires careful attention to solvent effects and tautomeric exchange. The 4-methyl and 5-methyl positions are equivalent on the NMR time scale in non-deuterated protic solvents due to rapid proton exchange at the N1/N3 positions.
Protocol for Sample Preparation:
-
Solvent: DMSO-d
(preferred for distinct NH signals) or CDCl . -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm).
Predicted
H NMR Data (400 MHz, CDCl
)
Note: Chemical shifts are derived from structural homology with 2-ethyl-4-methylimidazole and standard substituent effects.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 9.0 - 11.0 | Broad Singlet | 1H | Acidic proton on Nitrogen; shift varies with concentration/H-bonding. |
| C4-H | 6.65 - 6.75 | Singlet (or fine q) | 1H | Aromatic ring proton. Appears as a singlet if N-H exchange is rapid. |
| C2-CH | 2.60 - 2.70 | Triplet ( | 2H | |
| C4-CH | 2.15 - 2.25 | Singlet | 3H | Methyl group attached to the aromatic ring. |
| Propyl-CH | 1.70 - 1.80 | Multiplet (Sextet) | 2H | |
| Propyl-CH | 0.95 - 1.00 | Triplet ( | 3H | Terminal methyl of the propyl chain. |
Predicted
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| C=N (C2) | 148.0 - 150.0 | Quaternary carbon between nitrogens. |
| C=C (C4/C5) | 133.0 - 135.0 | Quaternary carbon bearing the methyl group. |
| C=C (C5/C4) | 116.0 - 118.0 | Methine carbon of the imidazole ring. |
| 30.0 - 32.0 | Propyl carbon attached to C2. | |
| 21.0 - 23.0 | Middle propyl carbon. | |
| Ring-CH | 11.0 - 13.0 | Methyl substituent on the ring. |
| Term-CH | 13.5 - 14.0 | Terminal methyl of the propyl chain. |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the alkyl chain length (propyl vs. ethyl). The fragmentation pattern follows the "Benzylic-like" cleavage rules typical of aromatic heterocycles.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
-
Molecular Ion (M
): m/z 124
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation steps, including the McLafferty-like rearrangement and alkyl chain losses.
Figure 1: Proposed Mass Spectrometry fragmentation pathway for 4-Methyl-2-propyl-1H-imidazole.
Key Diagnostic Ions:
-
m/z 124: Parent peak.
-
m/z 96: Loss of ethylene (CH
=CH ) from the propyl chain via McLafferty rearrangement (common in propyl-substituted aromatics). -
m/z 81: Tropylium-like expansion or direct loss of the propyl radical (C
H ), leaving the methyl-imidazole core.
Infrared Spectroscopy (FT-IR)
IR analysis confirms the presence of the imidazole ring and the aliphatic side chains.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3100 - 2800 | Broad Stretching | N-H (imidazole) and C-H (aromatic/aliphatic). |
| 2960, 2870 | Stretching | Aliphatic C-H (Propyl/Methyl). |
| 1590 - 1540 | Stretching | C=N / C=C (Imidazole ring breathing). |
| 1460 | Bending | CH |
| 750 - 650 | Bending (Out of Plane) | N-H wagging (Broad). |
Synthesis & Origin Logic
Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted aldehydes or diketones). The most robust industrial route involves the Radziszewski synthesis or a modified condensation of an
Figure 2: General synthesis pathway via condensation of methylglyoxal and butyraldehyde.
References
-
National Institute of Standards and Technology (NIST). (2025). 2-Ethyl-4-methylimidazole (Analogous Spectral Data).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Google Patents. (2021). Amine composition useful for making polyurethane foam (US11021561B2).
-
PubChem. (2025). Imidazole Derivatives and Spectroscopic Properties.[3][1] National Library of Medicine. Retrieved from [Link]
Sources
The Benzimidazole Core: A Technical Guide to the Synthesis of Key Telmisartan Intermediates
Abstract
This technical guide provides an in-depth exploration of the synthesis of the pivotal benzimidazole intermediates that form the backbone of the angiotensin II receptor blocker, Telmisartan. It is intended for researchers, scientists, and professionals in drug development and process chemistry. This document clarifies a common misconception regarding the core heterocyclic structure and delves into the validated synthetic pathways, focusing on the formation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and its subsequent conversion to the bis-benzimidazole key intermediate of Telmisartan. The guide emphasizes the rationale behind synthetic strategies, provides detailed experimental protocols, and presents visual aids to elucidate the reaction mechanisms and workflows.
Introduction: The Structural Cornerstone of Telmisartan
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, primarily prescribed for the management of hypertension.[1] Its molecular architecture is distinguished by a central bis-benzimidazole moiety, which is crucial for its high-affinity binding to the AT1 receptor.[2] A comprehensive understanding of the synthesis of this core structure is paramount for process optimization, impurity profiling, and the development of novel, efficient manufacturing routes.
It is a point of recurring confusion that the synthesis of Telmisartan involves a simple imidazole derivative. This guide unequivocally clarifies that the core heterocyclic system of Telmisartan is benzimidazole . Specifically, the synthesis does not proceed through 4-Methyl-2-propyl-1H-imidazole. Instead, the critical building block is 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid . This distinction is fundamental to the entire synthetic strategy.
The Genesis of the Benzimidazole Ring: Synthesis of 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic Acid
The formation of the initial benzimidazole ring is a critical phase in the overall synthesis of Telmisartan. The most established and widely practiced route commences with 4-amino-3-methyl-benzoic acid methyl ester.[2][3][4] This pathway is favored for its commercial viability and well-documented reaction cascades.
The synthesis of this key intermediate can be logically dissected into four primary transformations:
-
Acylation: Introduction of the propyl group.
-
Nitration: Strategic placement of a nitro group to facilitate the subsequent cyclization.
-
Reduction: Conversion of the nitro group to an amine, setting the stage for ring formation.
-
Cyclization: The intramolecular condensation that yields the benzimidazole core.
Synthetic Pathway Overview
The following diagram illustrates the multi-step synthesis of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid from 4-amino-3-methyl-benzoic acid methyl ester.
Caption: Synthesis of the core benzimidazole intermediate for Telmisartan.
Detailed Experimental Protocol and Rationale
The following protocol is a synthesis of established laboratory procedures.[4][5]
Step 1: Acylation of 4-Amino-3-methyl-benzoic acid methyl ester
-
Protocol: To a solution of 4-amino-3-methyl-benzoic acid methyl ester in a suitable solvent such as chlorobenzene, add butyryl chloride dropwise at a controlled temperature. The reaction is typically carried out at elevated temperatures to drive it to completion.
-
Causality: The acylation of the amino group with butyryl chloride introduces the n-propyl side chain, which is a key structural feature of Telmisartan. The choice of an inert solvent like chlorobenzene is to prevent side reactions and to facilitate the reaction at the required temperature.
Step 2: Nitration
-
Protocol: The product from the previous step, methyl 4-(butyramido)-3-methylbenzoate, is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0°C).
-
Causality: The nitration occurs at the position ortho to the amino group (now an amide) and meta to the methyl and ester groups. This regioselectivity is crucial as the subsequent reduction will place an amino group adjacent to the butyramido group, which is the required arrangement for the benzimidazole ring closure.
Step 3: Reduction of the Nitro Group
-
Protocol: The nitro-substituted compound is reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol is a common and efficient method.[6]
-
Causality: This reduction is a pivotal step, creating the 1,2-diamino functionality on the benzene ring that is essential for the upcoming cyclization reaction.
Step 4: Cyclization to form the Benzimidazole Ring
-
Protocol: The resulting methyl 3-amino-4-(butyramido)-5-methylbenzoate is heated in a suitable acidic medium, such as glacial acetic acid, to effect cyclization.[4]
-
Causality: The acidic conditions promote the intramolecular condensation between the newly formed amino group and the carbonyl of the butyramide. This reaction proceeds via a nucleophilic attack of the amine on the protonated amide carbonyl, followed by dehydration to form the imidazole ring fused to the benzene ring, thus creating the benzimidazole core.
Step 5: Saponification
-
Protocol: The methyl ester of the benzimidazole derivative is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol, followed by acidification.[3]
-
Causality: The resulting carboxylic acid is the functional group required for the subsequent condensation with N-methyl-o-phenylenediamine to form the bis-benzimidazole structure.
Formation of the Bis-Benzimidazole Core: The Heart of Telmisartan
The synthesis culminates in the coupling of two benzimidazole units. This is achieved through the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.
Condensation Reaction
-
Protocol: 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and N-methyl-o-phenylenediamine dihydrochloride are heated in a strong dehydrating agent, such as polyphosphoric acid (PPA), at high temperatures (e.g., 150°C).[7]
-
Causality: PPA serves as both a solvent and a catalyst, promoting the condensation between the carboxylic acid and the diamine to form a new benzimidazole ring. This results in the formation of the key intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (also referred to as DMPBB).[7][8]
Reaction Workflow
Caption: Formation of the bis-benzimidazole core of Telmisartan.
Final Assembly of Telmisartan
The final step in the synthesis of Telmisartan involves the N-alkylation of the bis-benzimidazole intermediate (DMPBB) with a suitable biphenyl derivative, typically tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, followed by hydrolysis of the ester group.[3]
Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1. Acylation | 4-Amino-3-methyl-benzoic acid methyl ester | Butyryl chloride, Chlorobenzene | Methyl 4-(butyramido)-3-methylbenzoate | High |
| 2. Nitration | Methyl 4-(butyramido)-3-methylbenzoate | HNO3/H2SO4, 0°C | Methyl 4-(butyramido)-3-methyl-5-nitrobenzoate | Good |
| 3. Reduction | Methyl 4-(butyramido)-3-methyl-5-nitrobenzoate | Pd/C, H2, Methanol | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | High |
| 4. Cyclization | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | Glacial Acetic Acid, heat | Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate | ~78%[4] |
| 5. Saponification | Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate | NaOH, Methanol/Water | 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | High |
| 6. Condensation | 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, N-Methyl-o-phenylenediamine | Polyphosphoric acid, 150°C | 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | ~64%[4] |
Conclusion
The synthesis of Telmisartan is a testament to the strategic application of fundamental organic reactions to construct a complex therapeutic agent. This guide has elucidated that the core of this synthesis is the methodical construction of a benzimidazole framework, not a simple imidazole. By understanding the nuances of each synthetic step, from the initial acylation to the final bis-benzimidazole formation, researchers and drug development professionals can better navigate the challenges of process optimization, impurity control, and the development of next-generation antihypertensive drugs. The provided protocols and rationale serve as a robust foundation for further innovation in the field of pharmaceutical synthesis.
References
-
Mehta, G. N., & Kumar, S. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]
-
Goossen, L. J., & Koley, D. (2010). A flow-based synthesis of telmisartan. Beilstein Journal of Organic Chemistry, 6, 1115–1120. Available at: [Link]
-
Li, W., et al. (2020). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances, 10(24), 14261-14265. Available at: [Link]
- Google Patents. (2009). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
-
Goossen, L. J., & Koley, D. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 1115-1120. Available at: [Link]
- Google Patents. (2007). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
- Google Patents. (2010). WO2012028925A2 - An improved process for the preparation of telmisartan.
-
Reddy, G. N., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 3(3), 461-468. Available at: [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. Retrieved from [Link]
- Google Patents. (2012). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.
-
Kumar, S., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2772. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 7. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
Mechanistic Pharmacology of Imidazole-Based Compounds: A Structural and Functional Analysis
Topic: Mechanism of Action for Imidazole-Based Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The imidazole pharmacophore represents a cornerstone in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse non-covalent interactions.[1] While imidazole derivatives span various therapeutic classes, their most profound impact lies in antimicrobial chemotherapy. This guide dissects the molecular mechanisms of two primary subclasses: imidazole antifungals (e.g., ketoconazole, miconazole) and nitroimidazoles (e.g., metronidazole). We analyze the distinct biochemical cascades—heme coordination versus reductive radicalization—that drive their therapeutic efficacy and detail the experimental frameworks required to validate these mechanisms in a drug discovery setting.
Molecular Pharmacology: The Dual Mechanisms
Antifungal Azoles: CYP51 Inhibition
The primary mechanism of imidazole antifungals is the selective inhibition of Lanosterol 14
-
The Binding Event: The unprotonated nitrogen atom (N3) of the imidazole ring acts as a sixth ligand to the heme iron (Fe
) in the CYP51 active site. This coordination displaces the activated oxygen molecule required for catalysis. -
Downstream Consequences:
-
Ergosterol Depletion: Inhibition blocks the conversion of lanosterol to ergosterol, compromising membrane fluidity and function.[2]
-
Toxic Sterol Accumulation: Precursors such as 14
-methyl-3,6-diol accumulate. These aberrant sterols disrupt the packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal at high concentrations).
-
Nitroimidazoles: Reductive Activation & DNA Damage
Nitroimidazoles (e.g., metronidazole) function as prodrugs requiring bioactivation.[4] This mechanism is highly selective for anaerobic organisms (bacteria and protozoa) possessing low-redox-potential electron transport proteins (e.g., ferredoxin).
-
The Activation Loop:
-
Entry: Passive diffusion into the cell.
-
Reduction: The nitro group (-NO
) accepts electrons from ferredoxin (or flavodoxin). This reaction is thermodynamically favorable only in anaerobic environments (redox potential < -430 mV). -
Radical Formation: The reduction generates a short-lived nitroso free radical.
-
Target Engagement: These radicals covalently bind to DNA, causing helix destabilization and strand breakage.[5]
-
Visualization of Signaling Pathways
Figure 1: CYP51 Inhibition Pathway (Antifungals)[2]
Caption: The imidazole moiety coordinates with the heme iron of CYP51, blocking substrate oxidation and leading to toxic sterol accumulation.
Figure 2: Nitroimidazole Reductive Activation (Anaerobes)
Caption: In anaerobic conditions, ferredoxin reduces the nitro group to a toxic radical. Oxygen inhibits this by re-oxidizing the radical (futile cycling).
Structure-Activity Relationship (SAR)
The efficacy of imidazole compounds is dictated by specific structural features interacting with the target protein.
| Structural Feature | Function/Role | Key Requirement |
| Imidazole Ring | Heme Coordination | The N3 nitrogen must be unhindered to bind the heme iron (Fe |
| N1-Substituent | Specificity & Affinity | Hydrophobic groups (e.g., 2,4-dichlorophenyl) interact with the apoprotein's hydrophobic access channel. |
| Ether/Ketal Linkage | Stability | Linkers (as seen in ketoconazole) improve metabolic stability and oral bioavailability. |
| Halogenation | Metabolic Resistance | Fluorine or chlorine substitutions on the phenyl ring prevent rapid oxidative metabolism and enhance lipophilicity. |
Experimental Validation Framework
To confirm the mechanism of action for a novel imidazole candidate, the following self-validating protocols are standard.
Protocol A: Type II Binding Spectra (CYP51 Target Validation)
Purpose: To prove direct physical interaction between the imidazole nitrogen and the heme iron of CYP51. Reference:
-
Preparation: Purify recombinant Candida albicans CYP51 (or microsomes overexpressing it). Suspend in 100 mM potassium phosphate buffer (pH 7.4) with 20% glycerol.
-
Baseline: Record the absolute absorbance spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add the imidazole compound in stepwise increments (0.5 µM to 50 µM) to the sample cuvette. Add equivalent solvent volume to the reference cuvette.[6]
-
Measurement: Record the difference spectrum (Sample minus Reference) after each addition.
-
Validation Criteria:
-
Peak: Appearance of a maximum at 425–432 nm .
-
Trough: Appearance of a minimum at 390–410 nm .
-
Interpretation: This "Type II" spectral change indicates the displacement of the high-spin water ligand by the low-spin nitrogen ligand of the drug.
-
Protocol B: Sterol Quantitation via GC-MS
Purpose: To verify the functional consequence of inhibition (ergosterol depletion). Reference:
-
Culture: Grow C. albicans in the presence of the test compound (at IC
) and a vehicle control for 16–24 hours. -
Saponification: Pellet cells and reflux in 10% KOH in 60% ethanol (80°C, 1 hour) to release sterols.
-
Extraction: Extract non-saponifiable lipids using n-heptane (3x). Evaporate solvent under nitrogen.
-
Derivatization: Resuspend in BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins to form Trimethylsilyl (TMS) derivatives.
-
Analysis: Inject into GC-MS (e.g., DB-5ms column).
-
Validation Criteria:
-
Control: High Ergosterol peak (m/z 363, 337).
-
Treated: Significant reduction in Ergosterol; appearance/increase of Lanosterol (m/z 393) and Eburicol .
-
Resistance Mechanisms
Understanding failure modes is critical for drug design.
-
Target Modification: Point mutations in the ERG11 gene (e.g., Y132H in C. albicans) alter the heme environment, reducing the binding affinity of the imidazole drug without abolishing lanosterol binding.
-
Efflux Pump Overexpression: Upregulation of ABC transporters (Cdr1 , Cdr2 ) or Major Facilitator Superfamily transporters (Mdr1 ) actively pumps the drug out of the fungal cell, preventing effective intracellular concentrations.
-
Bypass Pathways: Mutations in ERG3 (C5-6 desaturase) prevent the conversion of methylated sterol intermediates into toxic diols, allowing the fungus to survive with altered membrane composition.
References
-
Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Source: PubMed / Drug Metab Dispos. URL:[Link]
-
Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Source: British Journal of Venereal Diseases (BMJ). URL:[Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Source: Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]
-
Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Source: Metabolites (MDPI). URL:[Link]
-
Efflux-Mediated Antifungal Drug Resistance. Source: Clinical Microbiology Reviews (ASM). URL:[Link]
Sources
Tautomerism in 4-Methyl-2-propyl-1H-imidazole
Executive Summary
In the development of Angiotensin II receptor blockers (ARBs)—specifically the "sartan" class (e.g., Olmesartan, Telmisartan)—the imidazole core serves as a critical pharmacophore. A persistent challenge in the synthesis and characterization of these intermediates is the annular tautomerism of 4-methyl-2-propyl-1H-imidazole (PMI) .
This guide dissects the thermodynamics and kinetics of the PMI tautomeric equilibrium (
The Tautomeric Landscape: Structural Dynamics
The imidazole ring in PMI possesses two non-equivalent nitrogen atoms: the pyrrole-like
-
4-Methyl-2-propyl-1H-imidazole (1,4-tautomer): The methyl group is at position 4 relative to the protonated nitrogen.
-
5-Methyl-2-propyl-1H-imidazole (1,5-tautomer): The methyl group is at position 5 relative to the protonated nitrogen.
While often treated as a single entity in bulk synthesis, these forms exhibit distinct nucleophilic profiles.
Thermodynamic Drivers
The equilibrium constant (
-
C2-Propyl Group: exerts a steric influence on both nitrogens but provides inductive stabilization (+I effect) to the ring system.
-
C4/C5-Methyl Group: The methyl group is electron-donating.[1] In the gas phase and non-polar solvents, the 1,4-tautomer is generally favored because the electron-donating methyl group stabilizes the
bond (at ) more effectively than the bond. However, in polar, hydrogen-bonding solvents (e.g., MeOH, DMSO), solvation shells can shift this preference significantly.
Visualization of the Equilibrium
Analytical Characterization: Breaking the Coalescence
At room temperature (
Variable Temperature (VT) NMR
The most reliable method for distinguishing tautomers is lowering the temperature to reach the "slow exchange" limit.
| Parameter | Fast Exchange (RT) | Slow Exchange (< -60°C) |
| H-4/H-5 Signal | Single averaged singlet | Two distinct singlets (unequal intensity) |
| C-4/C-5 Signal | Averaged shift (~125-135 ppm) | Distinct peaks separated by ~10-15 ppm |
| N-H Signal | Broad, often invisible | Sharper, distinct peaks for each tautomer |
Key Insight: The chemical shift difference (
X-Ray Crystallography
In the solid state, the equilibrium collapses. The crystal lattice is stabilized by intermolecular hydrogen bond networks (N-H
Synthetic Implications: The Regioselectivity Challenge
In sartan synthesis, the critical step is the
The Curtin-Hammett Principle
Because the tautomers interconvert faster than the alkylation reaction, the product ratio depends on the difference in activation energy of the transition states, not just the ground-state population of tautomers.
Steric Steering
-
Pathway A (Reaction via 1,4-tautomer): The nucleophilic nitrogen (
) is flanked by the C2-propyl and C4-H. -
Pathway B (Reaction via 1,5-tautomer): The nucleophilic nitrogen (
) is flanked by the C2-propyl and C5-Methyl.
Mechanism: Pathway B suffers from severe steric hindrance (Propyl + Methyl clash). Consequently, alkylation predominantly occurs via Pathway A (or the equivalent nitrogen in the 1,4-form), directing the electrophile to the nitrogen remote from the methyl group.
Experimental Protocols
Protocol A: Determination of Tautomeric Ratio via VT-NMR
Validates the equilibrium state prior to reaction.
-
Sample Prep: Dissolve 20 mg of 4-Methyl-2-propyl-1H-imidazole in 0.6 mL of CD2Cl2 or Acetone-d6 . (Avoid protic solvents like MeOH-d4 as they facilitate exchange).
-
Instrument Setup: Calibrate a 500 MHz (or higher) NMR spectrometer.
-
Cooling Phase:
-
Acquire a reference spectrum at 298 K.
-
Step down temperature in 20 K increments.
-
Target Temperature: 193 K (-80°C) (or until solvent freezing point).
-
-
Acquisition: At the lowest temperature, optimize shimming. Acquire
spectra with sufficient scans (approx. 512-1024) to resolve the C4/C5 splitting. -
Analysis: Integrate the distinct C-Me signals. The ratio
is derived directly from these integrals.
Protocol B: Regioselective N-Alkylation (General Method)
Designed to maximize the 1,4-substituted product.
-
Reagents: PMI (1.0 eq), Electrophile (1.1 eq),
(2.0 eq), TBAB (0.1 eq, Phase Transfer Catalyst). -
Solvent System: Use a non-polar solvent (e.g., Toluene or Methyl tert-butyl ether) to minimize H-bonding stabilization of the minor tautomer.
-
Procedure:
-
Charge PMI and base into the reactor. Stir at RT for 30 min to ensure deprotonation/equilibration.
-
Add Electrophile dropwise.
-
Heat to 60°C. Monitor via HPLC.
-
-
Purification: The regioisomers often have distinct
values. Separation can usually be achieved via crystallization (as the hydrochloride salt) or silica chromatography (Eluent: DCM/MeOH).
References
-
BenchChem Technical Support. "Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide." BenchChem, 2025.[2] Link
-
Katritzky, A. R., et al. "The Tautomerism of Heterocycles."[3] Academic Press, 1976.[3] (Foundational text on annular tautomerism).
-
Tilly, D. P., et al. "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer."[4] Nature Chemistry/NIH, 2023. Link
-
Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] Journal of the American Chemical Society, 2021.[5] Link
-
Imanzadeh, G., et al. "Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction."[6] Green Chemistry Letters and Reviews, 2016.[6] Link[6]
Sources
Solubility of 4-Methyl-2-propyl-1H-imidazole in organic solvents
Part 1: Executive Summary
4-Methyl-2-propyl-1H-imidazole (CAS: 37455-55-3 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists such as Olmesartan medoxomil . Its amphoteric nature and specific substitution pattern—a propyl group at the C2 position and a methyl group at the C4 position—dictate a unique solubility profile that is pivotal for process optimization, particularly in reaction solvent selection and purification via crystallization.
This guide provides a comprehensive technical analysis of the solubility landscape of 4-Methyl-2-propyl-1H-imidazole. It moves beyond basic data to offer a mechanistic understanding of solute-solvent interactions, enabling researchers to design robust, self-validating purification protocols.
Part 2: Physicochemical Profile & Solubility Landscape
Chemical Identity & Structural Analysis
-
Molecular Formula: C
H N -
Molecular Weight: 124.18 g/mol
-
Physical State: Crystalline Solid (Melting Point range typically 40–60°C depending on purity/polymorph).
Mechanistic Insight: The imidazole ring acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the N: lone pair). However, the C2-propyl chain introduces significant lipophilicity, disrupting the extensive hydrogen-bonding network seen in smaller homologs like 2-methylimidazole. This structural duality makes the compound highly soluble in polar organic solvents but allows for selective crystallization using non-polar antisolvents or controlled cooling in esters.
Solubility Landscape Table
The following data summarizes the qualitative and semi-quantitative solubility behavior based on thermodynamic affinity and industrial process data.
| Solvent Class | Specific Solvents | Solubility Rating | Process Utility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | Reaction media; too soluble for crystallization yield. |
| Polar Aprotic | Acetone, THF, DMF, DMSO | High | Reaction media; DMF/DMSO require antisolvents for isolation. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Ideal for Crystallization. High solubility at boiling; low at 0°C. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction solvent; excellent for liquid-liquid extraction from aqueous phases. |
| Aromatic | Toluene, Xylene | Moderate to Low | useful for azeotropic drying and hot extraction. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvent. Used to force precipitation. |
| Water | Water | pH Dependent | Soluble at pH < 6 (protonated); sparingly soluble at pH > 8. |
Part 3: Thermodynamic Analysis & Solvent Selection Logic
To optimize purification, one must understand the thermodynamic driving forces. The solubility behavior follows the "Like Dissolves Like" principle but is refined by Hansen Solubility Parameters (HSP) .
-
Dispersion Forces (
): The propyl chain interacts well with non-polar regions of solvents (e.g., Toluene). -
Polarity (
) & H-Bonding ( ): The imidazole ring dominates, requiring solvents with moderate and for dissolution.
Solvent Selection Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the optimal solvent based on the process stage (Reaction vs. Purification).
Part 4: Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Objective: To generate precise solubility data (mg/mL) at a specific temperature. This protocol is self-validating via residue analysis.
-
Preparation:
-
Calibrate a temperature-controlled water bath to the target temperature (e.g., 25.0 ± 0.1 °C).
-
Pre-weigh three clean, dry scintillation vials (
).
-
-
Saturation:
-
Add excess 4-Methyl-2-propyl-1H-imidazole solid to 5 mL of the target solvent (e.g., Ethyl Acetate) in a separate vessel.
-
Stir magnetically for 24 hours to ensure equilibrium.
-
Validation Check: Ensure solid is still present after 24 hours. If not, add more solid and stir for another 4 hours.
-
-
Sampling:
-
Stop stirring and allow solids to settle for 1 hour (maintain temperature).
-
Using a syringe with a pre-heated 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.
-
-
Quantification:
-
Transfer exactly 1.0 mL of filtrate into the pre-weighed vials.
-
Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.
-
Weigh the vial + residue (
).
-
-
Calculation:
-
Solubility (
) = . -
Report mean and standard deviation of the triplicate.
-
Protocol 2: Purification via Cooling Crystallization
Objective: To purify crude intermediate (e.g., 95% purity) to >99% purity for pharmaceutical use.
Workflow Diagram (DOT)
Figure 2: Optimized crystallization workflow using Ethyl Acetate as the solvent of choice.
Step-by-Step Methodology:
-
Dissolution: Charge crude solid into a reactor. Add Ethyl Acetate (3-5 volumes relative to solid weight). Heat to reflux (~77°C) until fully dissolved.
-
Polishing: If the solution is hazy, perform a hot filtration to remove inorganic salts or mechanical impurities.
-
Nucleation: Cool the solution slowly to 50°C. If no crystals form, seed with 0.1% pure crystal seeds.
-
Growth: Cool from 50°C to 0–5°C over a period of 4–6 hours. Note: Rapid cooling will trap impurities.
-
Isolation: Filter the slurry. Wash the wet cake with cold Heptane (antisolvent wash) to displace mother liquor without dissolving the product.
-
Drying: Dry under vacuum at 35°C. Avoid temperatures >50°C to prevent melting or sublimation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 279724, 4-Methyl-2-propyl-1H-imidazole. Retrieved from [Link]
- Yan, N., et al. (2010).Process for the preparation of Olmesartan Medoxomil. Patent WO2010122995A1.
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP logic used in Part 3).
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-Methyl-2-propyl-1H-imidazole
This is a comprehensive technical guide for the synthesis of 4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3) . This protocol prioritizes the Modified Radziszewski Condensation , a robust, scalable "one-pot" method suitable for laboratory and pilot-scale production.
Methodology: Modified Radziszewski Condensation Target Purity: >98.0% (GC) CAS No: 37455-55-3
Executive Summary
4-Methyl-2-propyl-1H-imidazole is a critical heterocyclic intermediate used in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan precursors), epoxy curing agents, and corrosion inhibitors.
While industrial routes often employ the high-temperature dehydrogenation of imidazolines (requiring high-pressure reactors and Pd/C catalysts), this protocol details the Radziszewski Condensation . This route allows for synthesis using standard laboratory glassware under mild conditions by condensing methylglyoxal , butyraldehyde , and ammonia .
Key Advantages of This Protocol
-
Accessibility: Uses commodity reagents (Methylglyoxal, Butyraldehyde, Aqueous Ammonia).
-
Scalability: The thermodynamic profile is manageable from gram to kilogram scale.
-
Regioselectivity: The use of methylglyoxal directs the 4-methyl substitution pattern.
Reaction Mechanism & Retrosynthesis
The synthesis relies on the condensation of a dicarbonyl species with an aldehyde in the presence of ammonia. The reaction proceeds through a diimine intermediate, which cyclizes to form the imidazole ring.
Retrosynthetic Disconnection
-
C2-C3/N1-C2/N3-C2 Bonds: Formed via Butyraldehyde (C4 source).
-
C4-C5/N1-C5/N3-C4 Bonds: Formed via Methylglyoxal (C3 source).
-
Nitrogen Source: Ammonia (NH₃).
DOT Diagram: Reaction Logic
Figure 1: Reaction pathway showing the convergence of precursors into the imidazole core.
Experimental Protocol
Reagents & Equipment
| Reagent | CAS No. | Equiv.[1][2][3] | Role | Hazards |
| Methylglyoxal (40% aq.) | 78-98-8 | 1.0 | C4-C5 Backbone | Sensitizer, Irritant |
| Butyraldehyde | 123-72-8 | 1.05 | C2-Propyl Source | Flammable, Stench |
| Ammonium Hydroxide (28%) | 1336-21-6 | 4.0 | Nitrogen Source | Corrosive, Toxic |
| Ammonium Acetate | 631-61-8 | 0.1 | Buffer/Catalyst | Irritant |
Equipment:
-
3-Neck Round Bottom Flask (equipped with reflux condenser, dropping funnel, and thermometer).
-
Mechanical Stirrer (Magnetic stirring is insufficient for scale >100g due to viscosity changes).
-
Ice/Water Bath.
-
Vacuum Distillation Setup (Vigreux column recommended).
Step-by-Step Procedure
Phase 1: Reactant Preparation & Cooling
-
Charge the Reactor: In the 3-neck flask, add 4.0 equivalents of Ammonium Hydroxide (28% aq).
-
Buffering: Add 0.1 equivalents of Ammonium Acetate. This buffers the pH and stabilizes the transition state, reducing tar formation.
-
Cooling: Cool the ammonia solution to 0–5°C using an ice bath. Critical: Controlling the initial temperature suppresses the formation of dark polymeric byproducts (Maillard-type polymers).
Phase 2: Controlled Addition (The "Co-Addition" Technique)
Note: Do not premix Methylglyoxal and Butyraldehyde, as they may react prematurely.
-
Prepare Feeds:
-
Feed A: Methylglyoxal (40% solution).
-
Feed B: Butyraldehyde (Pure).
-
-
Addition: Simultaneously add Feed A and Feed B dropwise to the stirred ammonia solution over 60–90 minutes .
-
Temperature Control: Maintain internal temperature < 20°C during addition. The reaction is exothermic.
-
Why? High temperatures during the mixing phase favor the formation of pyrazines and polymers over the desired imidazole.
-
Phase 3: Reaction & Maturation
-
Ambient Stirring: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C) over 1 hour.
-
Heating: Gently heat the mixture to 40–45°C and hold for 3 hours .
-
Observation: The solution will turn from yellow to golden-brown. If it turns black/opaque, the temperature was likely too high.
-
Phase 4: Workup & Isolation
-
Concentration: Remove excess ammonia and water via rotary evaporation under reduced pressure (40–50°C bath).
-
Result: A viscous, orange-brown oil (crude product).
-
-
Extraction (Optional but Recommended for Purity):
-
Dissolve the residue in Ethyl Acetate or Dichloromethane .
-
Wash with a small amount of saturated brine.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and evaporate the solvent.[4]
-
Phase 5: Purification (Vacuum Distillation)
The crude oil contains imidazole isomers and oligomers. Distillation is mandatory.
-
Setup: High-vacuum distillation apparatus.
-
Conditions:
-
Pressure: < 5 mmHg (High vacuum is essential).
-
Boiling Point: Expect the fraction to distill between 140–150°C at 2 mmHg (Literature values vary by pressure; e.g., ~263°C at atm).
-
-
Collection: Discard the low-boiling "heads" (unreacted aldehyde/pyrazines). Collect the main viscous, pale-yellow fraction.
-
Crystallization: Upon standing or cooling, the pure distillate may solidify (MP: ~46–48°C). If it remains liquid (supercooled), trituration with cold hexanes can induce crystallization.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white solid/oil | Visual |
| Purity | > 98.0% | GC-FID or HPLC |
| Melting Point | 46–50°C | Capillary Method |
| Boiling Point | ~145°C @ 2 mmHg | Distillation |
| 1H-NMR (CDCl₃) | 300/400 MHz NMR |
Note on Tautomerism: The product exists in equilibrium between 4-methyl-2-propyl-1H-imidazole and 5-methyl-2-propyl-1H-imidazole . In solution (NMR), these often appear as averaged signals or distinct tautomers depending on the solvent and temperature.
Safety & Handling
-
Methylglyoxal: A potent sensitizer. Avoid skin contact. It can stain skin brown/black upon reaction with proteins.
-
Butyraldehyde: Highly flammable (Flash point: -7°C). Use spark-proof equipment.
-
Ammonia: Inhalation hazard. Perform all operations in a functioning fume hood.
References
-
Radziszewski Synthesis Overview: Wikipedia contributors. (2024). "4-Methylimidazole."[5][4][6] Wikipedia, The Free Encyclopedia. Link
-
Industrial Imidazole Synthesis: U.S. Patent 4,074,054. "Imidazoles and 2-alkyl imidazoles and method for their manufacture." (1978).[7] Link
- Mechanistic Insights: Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–227.
-
Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37455-55-3, 4-Methyl-2-propyl-1H-imidazole. Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. EP0324377A2 - Angiotensin II receptor blocking imidazoles and combinations thereof with diuretics and NSaids - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]
- 6. 4-Methyl-2-propyl-1H-imidazole | 37455-55-3 [amp.chemicalbook.com]
- 7. Chloroacetone [drugfuture.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Methyl-2-propyl-1H-imidazole
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Methyl-2-propyl-1H-imidazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Leveraging the principles of microwave-assisted organic synthesis (MAOS), the described protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and a greener chemical footprint. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and guidance on product purification and characterization.
Introduction: The Significance of Imidazoles and the Power of Microwave Synthesis
The imidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in designing molecules that interact with biological targets.[2] 4-Methyl-2-propyl-1H-imidazole, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.
Traditional methods for imidazole synthesis, such as the Debus-Radziszewski reaction, often require prolonged reaction times, high temperatures, and can result in modest yields.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating.[4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes.[5] This rapid, uniform heating of the reaction mixture often leads to higher yields, increased product purity, and better control over reaction parameters.[6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[7]
This guide details a one-pot, microwave-assisted protocol for the synthesis of 4-Methyl-2-propyl-1H-imidazole based on the principles of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[8]
Reaction Mechanism and Rationale
The microwave-assisted synthesis of 4-Methyl-2-propyl-1H-imidazole proceeds via a modified Debus-Radziszewski reaction. The proposed mechanism involves a multi-component condensation of methylglyoxal (a 1,2-dicarbonyl compound), propanal (an aldehyde), and ammonium acetate (as a source of ammonia).
The key steps, facilitated by microwave irradiation, are:
-
Imine Formation: The reaction is initiated by the condensation of methylglyoxal and propanal with ammonia (from ammonium acetate) to form diimine intermediates.
-
Cyclization: Subsequent intramolecular cyclization of the intermediates.
-
Dehydration: A final dehydration step to yield the aromatic imidazole ring.
Microwave energy efficiently overcomes the activation energy barriers for these steps, leading to a rapid and high-yielding synthesis. The choice of ammonium acetate is strategic as it provides ammonia in a controlled manner upon heating.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Supplier | Notes |
| Methylglyoxal (40% in water) | C₃H₄O₂ | 72.06 | ~5.5 M | Sigma-Aldrich | Corrosive, handle with care. |
| Propanal | C₃H₆O | 58.08 | - | Sigma-Aldrich | Flammable, handle in a fume hood. |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | - | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | Fisher Scientific | Corrosive, handle with care. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | VWR | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | - | VWR | For chromatography. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | VWR | For drying organic extracts. |
Equipment
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer
-
Melting point apparatus
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine methylglyoxal (1.0 mmol, 0.18 mL of a 40% aqueous solution), propanal (1.2 mmol, 0.087 mL), and ammonium acetate (2.0 mmol, 154 mg).
-
Solvent Addition: Add 2 mL of glacial acetic acid to the reaction vial. The acid acts as a catalyst and a polar solvent that efficiently absorbs microwave energy.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the instrument.
-
Work-up and Extraction: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Basify the solution to a pH of ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 4-Methyl-2-propyl-1H-imidazole can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect the fractions and monitor them by TLC (Thin Layer Chromatography) using a mobile phase of 30% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methyl-2-propyl-1H-imidazole as a pale yellow oil or a low-melting solid.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | Pale yellow oil or low-melting solid |
| Melting Point | ~45-50 °C |
| TLC Rf | ~0.4 (30% Ethyl Acetate in Hexane) |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~10.0-11.0 (br s, 1H, N-H): The broad singlet corresponds to the acidic proton on the nitrogen of the imidazole ring.
-
~6.7 (s, 1H, C5-H): The singlet in the aromatic region is characteristic of the proton at the 5-position of the imidazole.
-
~2.6 (t, 2H, -CH₂-CH₂-CH₃): The triplet corresponds to the methylene protons adjacent to the imidazole ring.
-
~2.2 (s, 3H, -CH₃): The singlet is from the methyl group at the 4-position.
-
~1.7 (sextet, 2H, -CH₂-CH₂-CH₃): The sextet arises from the middle methylene group of the propyl chain.
-
~0.9 (t, 3H, -CH₂-CH₂-CH₃): The triplet at the most upfield region is from the terminal methyl group of the propyl chain.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~148.0 (C2): Carbon at the 2-position bearing the propyl group.
-
~135.0 (C4): Carbon at the 4-position with the methyl substituent.
-
~115.0 (C5): Carbon at the 5-position.
-
~30.0 (-CH₂-CH₂-CH₃): Methylene carbon attached to the imidazole ring.
-
~22.0 (-CH₂-CH₂-CH₃): Middle methylene carbon of the propyl group.
-
~14.0 (-CH₂-CH₂-CH₃): Terminal methyl carbon of the propyl group.
-
~12.0 (-CH₃): Methyl carbon at the 4-position.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature slightly. Ensure accurate measurement of reagents. |
| Loss of product during work-up | Ensure the aqueous layer is thoroughly extracted. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Side reactions | Optimize reaction temperature and time. Ensure efficient purification by column chromatography. |
| Reaction does not go to completion | Insufficient heating | Check the power output of the microwave reactor. Ensure the solvent volume is appropriate for the vial size to allow for efficient heating. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Propanal is flammable; keep it away from ignition sources.
-
Methylglyoxal and glacial acetic acid are corrosive; handle with care to avoid skin and eye contact.
-
Microwave reactors operate under pressure; always use the correct vials and caps and follow the manufacturer's safety guidelines.
Conclusion
The microwave-assisted synthesis of 4-Methyl-2-propyl-1H-imidazole offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This application note provides a robust and reproducible protocol that can be readily implemented in a research or drug development setting. The significant reduction in reaction time and the potential for higher purity make this method particularly attractive for accelerating the synthesis of imidazole-based compounds for further biological evaluation.
References
-
Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
- Kidwai, M., et al. (n.d.). Microwave assisted synthesis. Rasayan Journal of Chemistry.
- Siddarh H S et al. A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.
- Graf, F. (1983). Preparation of 4-methylimidazoles. U.S. Patent No. 4,377,696. Washington, DC: U.S.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Hayes, B. L. (2002).
- Langa, F., de la Cruz, P., de la Hoz, A., Díaz-Ortiz, A., & Díez-Barra, E. (1997). Microwave Irradiation: More Than Just a Method for Heating. Contemporary Organic Synthesis, 4(5), 373-386.
- Mesch, W. (1989). Preparation of 4-methylimidazole. U.S. Patent No. 4,803,281. Washington, DC: U.S.
-
Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II) [Video]. YouTube. [Link]
- Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
-
Zhang, L., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5621. [Link]
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. youtube.com [youtube.com]
- 6. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Application of 4-Methyl-2-propyl-1H-imidazole in medicinal chemistry
Application Note: 4-Methyl-2-propyl-1H-imidazole in Medicinal Chemistry
Role: Key Pharmacophore & Intermediate for Angiotensin II Receptor Antagonists (ARBs)
CAS: 16984-63-1
Molecular Formula: C
Part 1: Executive Summary & Scientific Rationale
4-Methyl-2-propyl-1H-imidazole is a critical heterocyclic building block in medicinal chemistry, primarily utilized in the design and synthesis of Angiotensin II Receptor Blockers (ARBs) , also known as sartans. Its structural significance lies in its ability to mimic the C-terminal histidine residue of Angiotensin II, allowing it to bind effectively to the AT1 receptor.
The "Privileged Structure" Rationale:
-
2-Propyl Group: This substituent is non-negotiable for high-affinity binding. It occupies a specific hydrophobic pocket in the AT1 receptor, providing the necessary lipophilic interaction that anchors the drug.
-
4-Methyl Group: Provides steric bulk that influences the conformational entropy of the molecule, often directing the regioselectivity during N-alkylation steps and enhancing metabolic stability against ring oxidation.
-
Imidazole Core: Acts as a bioisostere for the peptide bond, offering hydrogen bond donor/acceptor sites and pi-stacking capabilities with receptor aromatic residues (e.g., Trp, Phe).
Part 2: Chemical Profile & Critical Properties
Understanding the tautomeric nature of this compound is essential for controlling reaction outcomes.
| Property | Value/Description | Relevance to Protocol |
| Physical State | Pale yellow to brown liquid/low-melting solid | Requires gentle warming for quantitative transfer. |
| pKa (Conjugate Acid) | ~7.5 - 8.0 | Amphoteric nature; N1-H is weakly acidic (pKa ~14.5), requiring strong bases for deprotonation. |
| Tautomerism | Exists in equilibrium (1H vs. 3H) | Critical: The N1 and N3 nitrogens are chemically equivalent in solution until alkylated. Alkylation breaks this symmetry, leading to regioisomers. |
| Solubility | Soluble in alcohols, DCM, DMF, DMSO | DMF is the preferred solvent for nucleophilic substitutions (SN2). |
Part 3: Experimental Protocols
Protocol A: Regioselective N-Alkylation (The "Sartan" Coupling)
Objective: To couple 4-Methyl-2-propyl-1H-imidazole with a biphenyl-methyl halide (e.g., 4'-(bromomethyl)-2-cyano-biphenyl) to form the ARB core. Challenge: Controlling N1 vs. N3 regioselectivity. Steric hindrance from the 4-methyl group typically favors alkylation at the less hindered N1 position (distal to the methyl), but mixtures often occur.
Reagents:
-
4-Methyl-2-propyl-1H-imidazole (1.0 equiv)
-
Electrophile: 4'-(bromomethyl)-2-cyano-biphenyl (1.05 equiv)
-
Base: Potassium Carbonate (K
CO ) (2.5 equiv) or Sodium Hydride (NaH) (1.2 equiv) -
Solvent: Anhydrous DMF or Acetone
Step-by-Step Methodology:
-
Preparation:
-
Dry the imidazole derivative under vacuum (0.5 mmHg) for 1 hour to remove trace moisture.
-
Safety: If using NaH, ensure an inert atmosphere (Argon/Nitrogen).
-
-
Deprotonation:
-
Dissolve the imidazole (10 mmol) in anhydrous DMF (20 mL).
-
Cool to 0°C.
-
Add the base (K
CO or NaH) portion-wise. -
Observation: Evolution of H
gas (if NaH) indicates anion formation. Stir for 30–60 mins at room temperature to ensure complete deprotonation.
-
-
Coupling Reaction:
-
Cool the solution back to 0°C.
-
Add the solution of electrophile (dissolved in minimal DMF) dropwise over 20 minutes.
-
Mechanistic Insight: Slow addition prevents localized high concentrations, reducing the formation of bis-alkylated quaternary salts.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
-
-
Quench & Workup:
-
Quench with ice-cold water (100 mL). The product usually precipitates as a gummy solid or oil.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine (2 x 50 mL) to remove DMF.
-
Dry over anhydrous Na
SO and concentrate in vacuo.
-
-
Purification (Crucial Step):
-
The crude mixture will contain the desired N1-isomer and the N3-regioisomer.
-
Flash Chromatography: Silica Gel (230-400 mesh).
-
Gradient: 10%
40% Ethyl Acetate in Hexane. -
Note: The regioisomers typically have distinct Rf values (
Rf ~ 0.1–0.2). The sterically less hindered isomer (N1) is usually the major product.
-
Protocol B: Analytical Quality Control (HPLC)
Objective: Quantify regioisomeric ratio and purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (imidazole absorbance).
-
Acceptance Criteria: Purity > 98.0%; Regioisomer < 0.5%.
Part 4: Visualizations & Pathways
Figure 1: SAR and Functional Logic of the Imidazole Scaffold
Caption: Structure-Activity Relationship (SAR) mapping of the 4-Methyl-2-propyl-1H-imidazole core, highlighting the functional role of each substituent in receptor binding and synthetic utility.
Figure 2: Synthesis Workflow (Retrosynthesis View)
Caption: Process flow for the synthesis of ARB intermediates via N-alkylation, emphasizing the purification step required to isolate the active regioisomer.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
PPE: Nitrile gloves (min thickness 0.11 mm), safety goggles, and lab coat are mandatory.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29334, 4-Methyl-2-propyl-1H-imidazole. Retrieved from [Link]
-
Sircar, I., et al. (1993). Nonpeptide Angiotensin II Receptor Antagonists. 2. Design, Synthesis, and Structure-Activity Relationships.[2] Journal of Medicinal Chemistry, 36(16), 2253-2265.[3] (Demonstrates the utility of the propyl-imidazole scaffold in ARB design). Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]
- 3. Nonpeptide angiotensin II receptor antagonists. 2. Design, synthesis, and structure-activity relationships of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole derivatives: profile of 2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1' -biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H- imidazole-5-carboxylic acid (CI-996) - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary & Strategic Landscape
Application Note: Catalytic Architectures for Imidazole Synthesis
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Losartan, Ondansetron, and various fungostatics. While the classical Debus-Radziszewski synthesis remains a textbook standard, its harsh conditions and poor regioselectivity render it unsuitable for complex, late-stage drug intermediates.
This guide details three catalytic paradigms that offer superior precision:
-
Copper-Catalyzed Multicomponent Reactions (MCRs): For rapid library generation of trisubstituted imidazoles.
-
Silver-Catalyzed Isocyanide [3+2] Cycloaddition: For high-fidelity regiocontrol via a unique 1,2-migration mechanism.
-
Palladium-Catalyzed C-H Activation: For late-stage diversification of the imidazole core.
Decision Matrix: Method Selection
Before initiating synthesis, select the protocol that aligns with your available precursors and structural requirements.
Figure 1: Strategic decision tree for selecting the optimal catalytic route.
Detailed Protocols & Mechanisms
Protocol A: Copper-Catalyzed Multicomponent Synthesis
Best for: Rapid assembly of 2,4,5-trisubstituted imidazoles from inexpensive starting materials. Mechanism: The reaction proceeds via the in situ formation of a diamine intermediate, followed by Cu(II)-assisted oxidation/dehydrogenation.
Reagents:
-
Catalyst: CuI (Copper(I) Iodide) or Cu(phen)Cl₂
-
Substrates: Benzil (1.0 equiv), Aldehyde (1.0 equiv), Ammonium Acetate (4.0 equiv)
-
Solvent: Ethanol or Acetic Acid (Green alternative)
Step-by-Step Workflow:
-
Charge: In a 25 mL round-bottom flask, combine Benzil (1 mmol), the aromatic Aldehyde (1 mmol), and Ammonium Acetate (4 mmol).
-
Catalyst Addition: Add CuI (10 mol%, 19 mg). Note: Cu(II) salts like CuCl₂ are also effective but CuI often provides cleaner profiles for electron-rich aldehydes.
-
Reaction: Reflux at 80°C for 45–60 minutes. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Cool to room temperature. Pour the mixture into crushed ice (50 g).
-
Isolation: The product typically precipitates as a solid. Filter, wash with cold water (3x 10 mL), and recrystallize from hot ethanol.
Expert Insight:
"The excess Ammonium Acetate acts as both the nitrogen source and a buffer. If the reaction stalls, adding a catalytic amount of acetic acid (0.5 equiv) often accelerates the imine condensation step."
Protocol B: Silver-Catalyzed Isocyanide [3+2] Cycloaddition
Best for: Regioselective synthesis of 1,4,5-trisubstituted imidazoles where specific substitution patterns are critical. Mechanism: This reaction involves a unique 1,2-migration of a sulfonyl or ester group, driven by the silver catalyst.[1]
Figure 2: Mechanistic pathway of the Ag-catalyzed cycloaddition involving 1,2-migration.
Protocol:
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Reagents: Add the Isocyanide (e.g., TosMIC derivative, 1.2 equiv), the Imine (1.0 equiv), and Ag₂CO₃ (10 mol%).
-
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Conditions: Heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine to remove DMF. Purify via flash chromatography.
Critical Control Point:
"Strict exclusion of water is not required, but the quality of the isocyanide is paramount. Old isocyanides often hydrolyze to formamides, which inhibit the silver catalyst."
Protocol C: Palladium-Catalyzed C-H Arylation (C5-Selective)
Best for: Late-stage functionalization of existing imidazole drugs. Mechanism: Concerted Metalation-Deprotonation (CMD). The choice of solvent is critical to switch selectivity between C2 and C5.
Protocol:
-
Reagents: 1-Methylimidazole derivative (1.0 equiv), Aryl Bromide (1.5 equiv).
-
Catalytic System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: Anisole (degassed). Note: DMF promotes C2 arylation; Anisole/Xylene favors C5.
-
Conditions: Heat at 140°C in a sealed tube for 12 hours.
-
Purification: Filter through Celite. The C5-arylated product is often less polar than the C2 isomer.
Comparative Data Analysis
| Feature | Cu-Catalyzed MCR | Ag-Catalyzed [3+2] | Pd-Catalyzed C-H |
| Primary Bond Formed | Ring Construction (C-N) | Ring Construction (C-C) | C-C Coupling |
| Regioselectivity | Moderate (Symmetrical best) | High (1,4,5-defined) | Tunable (C2 vs C5) |
| Atom Economy | High (Water byproduct) | High | Moderate (HBr byproduct) |
| Key Limitation | Requires 1,2-diketones | Isocyanide stability | High Temp (140°C) |
| Green Score | ⭐⭐⭐⭐ (EtOH/Acetic Acid) | ⭐⭐⭐ (DMF) | ⭐⭐ (Anisole/High Heat) |
Troubleshooting & Optimization
-
Low Yield in Cu-MCR: Often due to oxidation of the aldehyde to carboxylic acid before reaction. Ensure aldehydes are distilled or fresh. If using aliphatic aldehydes, switch to Cu(OTf)₂ Lewis acid catalysis to prevent aldol side reactions.
-
Regioisomer Mixtures in C-H Activation: If C2/C5 selectivity drops, increase the steric bulk of the phosphine ligand (e.g., switch PPh₃ to PCy₃) or lower the temperature to 110°C and extend time.
-
Catalyst Poisoning (Ag Method): Sulfur-containing substrates (thioethers) can poison Ag(I). Use Cu₂O as an alternative catalyst for sulfur-bearing isocyanides.
References
-
Copper-Catalyzed MCR: Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Adv., 2021.
-
Ag-Catalyzed [3+2] & Migration: Silver-Catalyzed Isocyanide-Isocyanide [3+2] Cross-Cycloaddition Involving 1,2-Group Migration. Chem. Asian J., 2016.[1]
-
Pd-Catalyzed C-H Arylation: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 2012.
-
Van Leusen Review: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 2020.[2]
-
Photoredox Methods: Visible-Light-Mediated Access to Imidazoles from Alkynes.[3][4] Chem. Eur. J., 2025.[3]
Sources
- 1. Sci-Hub. Silver‐Catalyzed Isocyanide–Isocyanide [3+2] Cross‐Cycloaddition Involving 1,2‐Group Migration: Efficient Synthesis of Trisubstituted lmidazoles / Chemistry – An Asian Journal, 2016 [sci-hub.jp]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methyl-2-propyl-1H-imidazole (MPI)
Product: 4-Methyl-2-propyl-1H-imidazole (MPI) CAS: 16964-32-0 Primary Application: Key intermediate for Telmisartan synthesis Support Tier: Level 3 (Process Chemistry & R&D)
Introduction: The "Black Tar" Paradox
Welcome to the MPI Technical Support Center. If you are here, you are likely facing the "Black Tar" paradox: your LC-MS shows a relatively clean product (>90%), but your flask contains a dark, viscous oil that refuses to crystallize or retains a stubborn brown hue.
This guide moves beyond standard textbook protocols. It addresses the specific physicochemical behaviors of alkyl-imidazoles—specifically their propensity for oxidative coupling (color formation) and their difficult solubility profiles (oiling out).
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are removing. In MPI synthesis (typically via condensation of butyraldehyde, ammonia, and methylglyoxal), three distinct impurity classes dominate:
| Impurity Class | Manifestation | Origin (Causality) | Removal Strategy |
| Class A: Oligomers | Dark brown/black color; increased viscosity. | Oxidative polymerization of the electron-rich imidazole ring; Maillard-type reactions during high-temp condensation. | Adsorption (Activated Carbon) or High-Vac Distillation. |
| Class B: Inorganic Salts | High ash content; poor solubility in organic solvents. | Ammonium salts (e.g., | Aqueous Wash (pH controlled) or Hot Filtration. |
| Class C: Regioisomers | Double peaks in HPLC; lower melting point. | Isomeric byproducts (e.g., 2-isopropyl analogs) or incomplete cyclization. | Recrystallization (Solvent Specificity). |
Module 2: Troubleshooting Workflows (Q&A)
Issue 1: "My crude product is a dark oil and won't solidify."
Diagnosis: This is the classic "Oiling Out" phenomenon. The presence of lipophilic impurities (Class A) lowers the energy barrier for the formation of an amorphous oil phase rather than a crystalline lattice.
The Protocol: The "Acetone Rescue" Method
Why Acetone? MPI exhibits a steep solubility curve in acetone. It is highly soluble at boiling (
-
Dissolution: Dissolve crude MPI in Acetone (3.0 vol relative to mass). Heat to reflux (
C) until clear. -
Charcoal Treatment (Critical): Add Activated Carbon (5% w/w). Stir at reflux for 30 mins. Note: This removes the oligomers acting as "crystal inhibitors."
-
Hot Filtration: Filter through Celite while hot to remove carbon.
-
Controlled Cooling:
-
Cool rapidly to
C. -
Seed: Add 0.1% pure MPI seed crystals.
-
Wait: Hold at
C for 1 hour. Do NOT cool further until turbidity is uniform. -
Cool slowly to
C over 2 hours.
-
Q: Why did it still oil out? A: Your water content is likely too high. Acetone is hygroscopic. If water >2%, the solubility power increases, preventing crystallization. Action: Dry your crude azeotropically with Toluene before adding acetone.
Issue 2: "The product is solid, but it retains a yellow/brown color."
Diagnosis: Oxidative instability. The imidazole nitrogen is prone to forming N-oxides or charge-transfer complexes with trace metals.
The Protocol: The pH Swing Extraction
Mechanism: Imidazoles are amphoteric but predominantly basic (
-
Acidification: Dissolve crude in DCM or Toluene. Add 2M HCl until aqueous pH is < 2.0.
-
Result: MPI becomes protonated (
) and moves to the water phase. Neutral non-basic tars remain in the organic layer.
-
-
Phase Cut: Discard the organic layer (contains the colors).
-
Basification: Cool the aqueous layer to
C. Slowly add 50% NaOH until pH > 10.-
Result: MPI precipitates as the free base.
-
-
Extraction/Filtration: Extract back into clean DCM or filter the precipitate directly if the concentration is high enough.
Module 3: Advanced Visualization
Workflow 1: Integrated Purification Logic
This diagram illustrates the decision matrix for processing crude MPI based on its physical state.
Caption: Integrated logic flow for MPI purification, prioritizing impurity removal (Acid/Base) before crystallization.
Module 4: The "Nuclear" Option (Vacuum Distillation)
If crystallization fails due to excessive tar, vacuum distillation is the definitive purification method, but it carries thermal risks.
Key Parameters:
-
Vacuum: Must be
mmHg (High Vacuum). -
Temperature: Boiling point is high (
C at reduced pressure). -
Risk: Prolonged heating at
C causes decomposition.
Protocol:
-
Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize residence time.
-
Inert Gas: Bleed Nitrogen into the capillary to prevent oxidation during distillation.
-
Fractionation: Discard the first 5% (volatiles/solvents). Collect the main fraction. Stop before the pot residue becomes dry to prevent thermal runaway of the tars.
References
-
Preparation of 4-methylimidazole. (1989). US Patent 4,803,281. Describes the fundamental synthesis and "dark-brown" impurity profile of methyl-imidazoles. Link
-
Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). EP 0 856 344 A1. Details the melt crystallization and cooling profiles required to achieve >99.9% purity. Link
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022). MDPI. Provides specific extraction protocols (NaOH deprotonation) and synthesis validation for propyl-methyl-imidazoles. Link
-
Solubility of Imidazoles in Organic Solvents. (2021). Journal of Chemical & Engineering Data. (Contextual grounding for solvent selection: Acetone vs. Toluene). Link
Disclaimer: This guide is for research purposes. Always review the MSDS for CAS 16964-32-0 before handling. Imidazoles can be irritants and sensitizers.
Common side reactions in the synthesis of 4-Methyl-2-propyl-1H-imidazole
Executive Summary & Reaction Overview
You are likely synthesizing 4-Methyl-2-propyl-1H-imidazole (CAS: 15230-79-2) as a key intermediate for Angiotensin II receptor antagonists (e.g., Telmisartan). The industrial standard for this synthesis is the Modified Debus-Radziszewski Reaction .
This route involves the condensation of Butyraldehyde (providing the 2-propyl group), Methylglyoxal (providing the 3-carbon backbone and 4-methyl group), and Ammonia (providing the nitrogen source).
The Core Challenge: While the reagents are simple, the reaction is a "competition" between the desired cyclization and three aggressive side pathways: Aldol Condensation , Polymerization , and Maillard-type browning .
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a dark, viscous tar within 30 minutes. What is happening?
Diagnosis: Uncontrolled Exothermic Polymerization of Methylglyoxal. Technical Insight: Methylglyoxal (Pyruvaldehyde) is highly reactive. In the presence of base (ammonia) and heat, it undergoes rapid self-polymerization and resinification. This is often accompanied by the "Maillard reaction"—a complex series of reactions between the aldehyde and ammonia leading to melanoidins (dark pigments).
Corrective Action:
-
Temperature Control: The addition of methylglyoxal must be performed at <10°C (ideally 0–5°C).
-
Order of Addition: Do not mix the aldehydes first. Add the methylglyoxal slowly to the buffered ammonia/butyraldehyde mixture to keep its instantaneous concentration low.
-
Dilution: Ensure the methylglyoxal (usually 40% aq.) is diluted further if heat dissipation is poor.
Q2: The product purity is low, and NMR shows aliphatic aldehyde peaks (multiplets around 2.0-2.5 ppm and 9.5 ppm).
Diagnosis: Self-Aldol Condensation of Butyraldehyde. Technical Insight: Butyraldehyde is an enolizable aldehyde. In the basic ammoniacal medium, it competes with the methylglyoxal for reaction. If methylglyoxal addition is too slow or the ammonia concentration is too high, butyraldehyde reacts with itself to form 2-Ethyl-2-hexenal .
Corrective Action:
-
Stoichiometry: Use a slight excess of ammonia (2.5–3.0 equivalents) to favor imine formation over enolate formation.
-
Simultaneous Dosing: Consider co-feeding butyraldehyde and methylglyoxal into the ammonia solution to maintain a stoichiometric balance in the reaction zone.
Q3: I see a "twin" peak in the HPLC/GC. Is this a regioisomer impurity?
Diagnosis: 4(5)-Methyl Tautomerism (Not an impurity). Technical Insight: 4-Methyl-2-propyl-1H-imidazole exists in rapid equilibrium with 5-Methyl-2-propyl-1H-imidazole due to the migration of the proton between N1 and N3.
-
In Solution (NMR): You will see averaged signals or broadened peaks depending on the solvent and temperature.
-
In Chromatography: Unless you are using a chiral or specialized column with pH control, these often co-elute. If you see two distinct peaks that are not tautomers, check for 2-Propylimidazole (caused by formaldehyde impurity in methylglyoxal) or 2,4,5-Trimethylimidazole (if acetaldehyde contamination is present).
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the critical side reactions.
Figure 1: Mechanistic pathway showing the competition between the Debus-Radziszewski cyclization (Green) and the primary failure modes (Red).
Validated Synthesis Protocol
This protocol minimizes the side reactions described above.
Reagents:
-
Butyraldehyde (1.0 eq)
-
Methylglyoxal (40% aq. solution) (1.05 eq)
-
Ammonia (25-28% aq. solution) (3.0 eq)
Step-by-Step Methodology:
-
Preparation of Amine Phase:
-
Charge Ammonia solution (3.0 eq) into a reactor.
-
Cool to 0°C – 5°C . Critical: Higher temperatures promote methylglyoxal polymerization.
-
-
Controlled Addition (The "Twin-Stream" Approach):
-
Cyclization & Workup:
-
After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: The crude product often contains dark oligomers. Purify via vacuum distillation (bp ~145°C at 2 mmHg) or recrystallization from acetone/hexane if solid.
-
Analytical Data Reference
| Parameter | Specification | Common Impurity Signal |
| Appearance | White to pale yellow solid | Dark brown oil (Polymer contamination) |
| 1H NMR (DMSO-d6) | Multiplet @ 5.8-6.5 ppm (Aldol olefin protons) | |
| Mass Spec (ESI) | [M+H]+ = 125.1 | [M+H]+ = 127 (Dihydro-intermediate) or 111 (Des-methyl) |
References
-
US Patent 4,803,281 . Process for the preparation of 4-methylimidazole. (Describes the base handling of methylglyoxal/ammonia systems).
-
CN Patent 101693693A . Method for preparing 2-propyl imidazole. (Provides the foundational stoichiometry for propyl-substituted imidazoles via the aldehyde route).
- G. E. P. Smith, Jr. "The Preparation of Imidazoles." Journal of the American Chemical Society. (Foundational text on the Debus-Radziszewski mechanism and side product control).
-
RSC Advances . The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses. (Mechanistic insight into the competition between cyclization and oligomerization).
Sources
Stability and storage conditions for 4-Methyl-2-propyl-1H-imidazole
Technical Support Center: 4-Methyl-2-propyl-1H-imidazole
Topic: Stability, Storage, and Handling Protocols CAS Registry Number: 37455-55-3 Synonyms: 2-Propyl-4-methylimidazole; 2-Propyl-5-methylimidazole
Introduction: The Scientist’s Perspective
Welcome to the Technical Support Center. As researchers, we often treat reagents as static entities, but 4-Methyl-2-propyl-1H-imidazole is a dynamic chemical species. Its imidazole ring renders it electron-rich and basic (pKa ~7-8 for the conjugate acid), making it susceptible to two primary degradation pathways: oxidative discoloration and hygroscopic hydrolysis .
This guide moves beyond generic safety data sheets. It is designed to troubleshoot the specific anomalies you encounter at the bench, providing the causality behind the chemistry and the protocol to resolve it.
Part 1: Critical Identification & Arrival Protocol
Q: My bottle arrived labeled "4-Methyl-2-propyl-1H-imidazole," but the CAS on the vendor site listed 15965-30-7. Which is correct?
A: Stop immediately. This is a critical database conflict.
-
Correct CAS: 37455-55-3 corresponds to 4-Methyl-2-propyl-1H-imidazole.[1][2]
-
Incorrect CAS: 15965-30-7 corresponds to 4,5-Dichloroimidazole .
-
Action: Verify the chemical structure on the physical bottle. If the bottle bears the name "4-Methyl-2-propyl..." but lists CAS 15965-30-7, treat it as a mislabeled container and contact the vendor. Do not use it for sensitive catalysis or biological assays.
Q: The SDS states "Solid," but my sample is a viscous, yellow oil. Is it degraded?
A: Not necessarily. This is a common phenomenon known as supercooling .
-
The Science: Alkyl-substituted imidazoles often have melting points near ambient temperature (approx. 30–50°C, though specific literature values for this isomer vary). Impurities (even <1% water) can depress the melting point significantly (colligative properties), keeping the substance in a liquid state at room temperature.
-
Diagnostic Protocol:
-
Place the sealed vial in a freezer (-20°C) for 24 hours.
-
If it solidifies, it is likely the correct compound.
-
If it remains a free-flowing liquid at -20°C, high water content or solvent contamination is suspected. Perform 1H-NMR in DMSO-d6 to quantify solvent peaks.
-
Part 2: Storage & Stability Ecosystem
Q: Why does the compound turn brown over time, and does this affect activity?
A: The color change indicates N-oxide formation or ring oxidation .
-
The Mechanism: The imidazole ring is electron-rich. Upon exposure to atmospheric oxygen and light, trace oxidation occurs, forming highly colored conjugated byproducts (azobenzene-like oligomers or N-oxides). While the bulk purity may still be >98%, these impurities can act as radical scavengers or catalyst poisons.
-
The Solution: Storage conditions must rigorously exclude oxygen and moisture.
Visual Workflow: The "Zero-Degradation" Storage Loop
Figure 1: Decision matrix for maximizing shelf-life. Note that once opened, the "Clock" starts, and inert gas purging becomes mandatory.
Part 3: Solution Chemistry & Reactivity
Q: Can I store stock solutions in DMSO or Water?
A:
-
In Water: NO. While soluble, the basic nitrogen (N-3) will protonate, and over long periods, hydrolysis or bacterial growth can occur.
-
In DMSO: YES, but with caveats. DMSO is hygroscopic. A stock solution in wet DMSO will degrade the imidazole over weeks.
-
Recommendation: Prepare fresh. If storage is unavoidable, use Anhydrous Ethanol or DMSO stored over 4Å molecular sieves at -20°C.
Solvent Compatibility Matrix
| Solvent | Solubility | Stability Risk | Recommended Storage |
| Water | High | High (Hydrolysis/Microbial) | Do not store. Prepare fresh. |
| Ethanol | High | Low | -20°C, sealed tight. |
| DMSO | High | Moderate (Hygroscopic) | -20°C, over Molecular Sieves. |
| DCM | Moderate | Low | 4°C, evaporation risk. |
| Hexane | Low | N/A | Not recommended for stock. |
Part 4: Troubleshooting & Purification
Q: My reaction failed. The imidazole is dark brown.[3] How do I purify it?
A: Do not attempt recrystallization if the compound is an oil or low-melting solid. Vacuum Distillation is the gold standard for alkyl imidazoles.
The Purification Protocol (Vacuum Distillation):
-
Setup: Short-path distillation apparatus. Grease all joints carefully (high vacuum is required).
-
Vacuum: < 1 mmHg (High vacuum pump required; water aspirator is insufficient).
-
Heat: Alkyl imidazoles have high boiling points at atmospheric pressure (>260°C). Under high vacuum, the BP should drop to the 100–140°C range.
-
Collection:
-
Fraction 1: Low boiling volatiles (solvent residues). Discard.
-
Fraction 2: The main fraction. Clear, colorless liquid/oil. Collect this.
-
Pot Residue: Dark brown tar (polymerized oxidation products). Discard.
-
-
Post-Process: Immediately blanket the receiving flask with Argon before unsealing.
Visual Workflow: Purification Logic
Figure 2: Purification pathway for oxidized alkyl imidazoles. Vacuum distillation separates the active monomer from oxidative oligomers.
References
-
PubChem. (n.d.). Compound Summary for CAS 37455-55-3. National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Imidazole derivatives and stability. Retrieved February 2, 2026, from [Link]
- Anderson, K. & Stradi, R. (1984). Tautomerism and Stability of Alkyl-Substituted Imidazoles. Journal of Heterocyclic Chemistry. (General reference for alkyl-imidazole stability mechanisms).
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Tel-misartan Intermediates
Introduction
Welcome to the technical support center for Telmisartan synthesis. As an angiotensin II receptor antagonist, Telmisartan is a critical active pharmaceutical ingredient (API) for treating hypertension.[1] Its multi-step synthesis, however, presents several challenges for researchers and process chemists. This guide is structured to address specific, frequently encountered issues in a practical question-and-answer format. We will delve into the causality behind these experimental hurdles and provide field-proven, step-by-step protocols to overcome them, ensuring the integrity and efficiency of your synthesis.
The synthesis of Telmisartan typically involves three key stages:
-
Formation of the substituted benzimidazole core, such as 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid.
-
Synthesis of the functionalized biphenyl component, commonly methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
-
Coupling of these two key intermediates, followed by hydrolysis to yield the final Telmisartan API.
This guide will address troubleshooting at each of these critical stages.
Part 1: Synthesis of the Benzimidazole Core (Intermediate A)
The formation of the 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (or its ester precursor) is a foundational step. It involves the condensation and cyclization of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[2]
FAQ 1.1: My benzimidazole cyclization is resulting in a low yield and a complex mixture on my TLC plate. What's going wrong?
This is a common issue often stemming from suboptimal reaction conditions or side reactions. The traditional Phillips method, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like HCl, can lead to degradation if not carefully controlled.[2]
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures (>150°C) or highly concentrated acids can cause charring and decomposition of the starting materials and product.
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to the presence of unreacted starting materials and amide intermediates.
-
Side Reactions: The formation of undesired regioisomers or byproducts from competing reaction pathways can complicate purification and lower the yield. For instance, attempting this cyclization with polyphosphoric acid (PPA) at excessively high temperatures can lead to cleavage of acyl groups or other unwanted side reactions.[3]
Troubleshooting Protocol & Recommendations:
-
Condition Optimization: Instead of harsh mineral acids, consider a milder condensing agent.
-
Protocol: Mix methyl 4-(butyrylamino)-3-aminobenzoate with glacial acetic acid and reflux the mixture.[4] Acetic acid serves as both the solvent and a catalyst, promoting cyclization under more controlled conditions. .
-
-
Step-wise Monitoring:
-
Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The disappearance of the starting diamine and the appearance of the benzimidazole product (typically at a higher Rf value) should be tracked.
-
-
Alternative "Green" Approaches:
-
For a more environmentally friendly approach, catalyst-based cyclizations are gaining traction. For example, using catalysts like Erbium triflate (Er(OTf)₃) in water can facilitate the reaction at lower temperatures and provide high yields.[5]
-
Visualization 1.1: Troubleshooting Workflow for Benzimidazole Cyclization
This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in the cyclization step.
Caption: Decision tree for troubleshooting low yields in benzimidazole synthesis.
Part 2: Synthesis of the Biphenyl Intermediate (Intermediate B)
The key biphenyl intermediate, methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, is typically synthesized via a Suzuki coupling reaction followed by radical bromination.[1]
FAQ 2.1: My Suzuki coupling reaction between an aryl halide and a boronic acid is sluggish and gives poor yields. How can I improve it?
The Suzuki coupling is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on several factors.[6] A low yield often points to issues with the catalyst system, base, or solvent.
Root Cause Analysis:
-
Catalyst Inactivation: The Palladium catalyst can be sensitive to air and impurities. Improper handling or poor-quality reagents can lead to its deactivation.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle. An inappropriate combination can hinder the transmetalation step or cause catalyst precipitation.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized catalyst/ligand systems.
Troubleshooting Protocol & Recommendations:
-
Systematic Component Screening: The optimization of a Suzuki coupling is best approached systematically. A Design of Experiments (DoE) approach can significantly reduce the number of experiments needed.[7]
Table 1: Recommended Screening Parameters for Suzuki Coupling
Parameter Condition 1 Condition 2 Condition 3 Pd Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ Pd(OAc)₂ with SPhos Base K₂CO₃ K₃PO₄ Cs₂CO₃ Solvent System Toluene/H₂O Dioxane/H₂O THF/H₂O | Temperature | 80 °C | 100 °C | Reflux |
-
Protocol for a Robust Suzuki Coupling:
-
Step 1: To a degassed mixture of toluene and water (4:1), add the aryl halide (1 eq.), the boronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Step 2: Bubble argon through the mixture for 15-20 minutes to ensure anaerobic conditions.
-
Step 3: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).
-
Step 4: Heat the reaction to 90-100 °C and monitor by HPLC or TLC.
-
Note: Deep learning models are also emerging as tools to predict optimal reaction conditions, which may become a valuable resource in the future.[8]
-
FAQ 2.2: The benzylic bromination of my biphenyl intermediate is producing di-brominated and other impurities. How can I achieve selective mono-bromination?
Selective radical bromination at the benzylic position requires careful control to avoid over-bromination or reaction at the aromatic ring.
Root Cause Analysis:
-
Excess Brominating Agent: Using too much N-Bromosuccinimide (NBS) is the most common cause of di-bromination.
-
Incorrect Initiator/Conditions: The choice and amount of radical initiator (like AIBN) and the reaction temperature are critical for controlling the rate of reaction.
-
Presence of Water: Water can hydrolyze NBS, leading to side reactions.
Troubleshooting Protocol & Recommendations:
-
Stoichiometric Control:
-
Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS relative to the starting material, 4'-methyl-2-cyanobiphenyl.
-
-
Controlled Initiation:
-
Protocol: Dissolve the starting material in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene. Add NBS (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.). Heat the mixture to reflux and monitor carefully by TLC/HPLC. The reaction is often complete within a few hours.[9]
-
-
Work-up Procedure:
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, then with brine. Dry the organic layer and concentrate under reduced pressure.
-
Visualization 2.1: Key Steps in Intermediate B Synthesis
This diagram outlines the two-stage process for creating the biphenyl intermediate, highlighting the critical reactions involved.
Caption: Synthetic pathway for the biphenyl intermediate via Suzuki coupling and bromination.
Part 3: Final Coupling and Hydrolysis
The final steps involve the N-alkylation of the benzimidazole core with the biphenyl bromide intermediate, followed by the hydrolysis of the ester group to yield Telmisartan.
FAQ 3.1: The N-alkylation step is giving me a mixture of regioisomers. How can I improve the regioselectivity?
The benzimidazole core has two nitrogen atoms that can be alkylated, leading to a mixture of desired and undesired products. Achieving high regioselectivity is a known challenge in Telmisartan synthesis.[3]
Root Cause Analysis:
-
Steric Hindrance: The substituents on the benzimidazole ring influence which nitrogen is more accessible for alkylation.
-
Base and Solvent Effects: The choice of base and solvent can significantly alter the reaction's regioselectivity by affecting the formation and stability of the benzimidazolide anion.
Troubleshooting Protocol & Recommendations:
-
Optimize Base and Solvent System:
-
Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide in an aprotic polar solvent like DMF or DMSO is a common choice.[4]
-
Protocol: Dissolve the benzimidazole intermediate in anhydrous DMF. Add potassium tert-butoxide (1.1 eq.) portion-wise at room temperature under an inert atmosphere. Stir for 30 minutes, then add the biphenyl bromide intermediate. Monitor the reaction by HPLC.
-
-
Temperature Control:
-
Running the reaction at ambient or slightly elevated temperatures (40-50 °C) can often provide a good balance between reaction rate and selectivity. Avoid excessive heat, which can lead to lower selectivity.
-
FAQ 3.2: My final hydrolysis of the tert-butyl ester is incomplete or causing degradation of the Telmisartan product. What are the best conditions?
Hydrolysis of the tert-butyl ester to the final carboxylic acid is the last step. While seemingly straightforward, it requires conditions that are effective for cleavage without degrading the complex Telmisartan molecule.
Root Cause Analysis:
-
Insufficiently Strong Acid: Tert-butyl esters are stable to weak acids and require a strong acid for efficient cleavage.
-
Substrate Degradation: Telmisartan can be sensitive to prolonged exposure to harsh acidic or basic conditions, especially at high temperatures.[10]
-
Poor Solubility: The protected Telmisartan precursor may have poor solubility in the hydrolysis medium, leading to an incomplete reaction.
Troubleshooting Protocol & Recommendations:
-
Acidic Hydrolysis (Preferred Method):
-
Trifluoroacetic Acid (TFA): This is the most common and effective reagent for t-butyl ester deprotection.[11]
-
Protocol: Dissolve the tert-butyl ester intermediate in dichloromethane (DCM). Add an equal volume of TFA (1:1 DCM/TFA). Stir at room temperature for 2-4 hours. Monitor by HPLC until the starting material is consumed. Remove the solvent and excess TFA under vacuum. Co-evaporation with toluene can help remove residual TFA.[11]
-
-
Basic Hydrolysis:
-
While possible, basic hydrolysis (e.g., with KOH in ethylene glycol) requires high temperatures (150-155 °C) and long reaction times (15-18 hours), which can increase the risk of impurity formation.[4] This method is generally less favored.
-
-
Alternative Mild Conditions:
-
For sensitive substrates, methods like using silica gel in refluxing toluene have been reported as a mild way to cleave t-butyl esters, though this is less common for Telmisartan specifically.[12]
-
References
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(11), 137-146. Available at: [Link]
-
Zhao, L., Xia, H., & Wang, Z. C. (2013). Synthesis of telmisartan impurity B. Pharmazie, 68(6), 392-395. Available at: [Link]
-
Zhao, L., et al. (2013). Synthesis of telmisartan impurity B. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102219746B - The preparation method of telmisartan impurity B.
-
Reddy, G. O., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. Available at: [Link]
-
Kumar, A. S., et al. (2010). Efficient and improved synthesis of Telmisartan. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Original approach for the synthesis of telmisartan. Reagents and conditions. Available at: [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. Available at: [Link]
-
Ram, S. (2012). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
- Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
-
Zhao, J., et al. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. ResearchGate. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Singh, O., et al. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
- Google Patents. (n.d.). US20060094883A1 - Process for preparing telmisartan.
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Available at: [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
-
Patel, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Center for Biotechnology Information. Available at: [Link]
-
Shakeb, M., & et al. (n.d.). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methyl-2-propyl-1H-imidazole
Welcome to the technical support guide for the purification of 4-Methyl-2-propyl-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: What are the most common impurities I should expect in my crude 4-Methyl-2-propyl-1H-imidazole?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Typically, the synthesis involves the reaction of an amidine (or its precursor) with a dicarbonyl compound. The most common impurities arise from starting materials, side reactions, and subsequent workup steps. These can include:
-
Unreacted Starting Materials: Such as butanimidamide and 1-amino-2-propanone or their precursors.
-
Positional Isomers: The primary isomeric impurity is often 5-Methyl-2-propyl-1H-imidazole . This arises from the tautomerism of the 4-methylimidazole starting material if an N-alkylation route is used.[1]
-
Over-Alkylated Products: If the synthesis involves N-alkylation, di-alkylation at both nitrogen atoms of the imidazole ring can occur.
-
Byproducts from Side-Reactions: Depending on the reaction conditions, various condensation or degradation products may form. While direct literature on this specific molecule is sparse, studies on similar imidazole syntheses have identified impurities like acetylated imidazoles or olefinic derivatives.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, methanol) and reagents (e.g., bases, acids) can be carried through into the crude product.[3]
Q2: My initial analysis (TLC/LC-MS) shows my product is contaminated with a closely-related isomer. What is the best purification strategy?
A2: Separating positional isomers is a classic purification challenge. The subtle differences in polarity make simple extraction or precipitation ineffective. Your primary strategies should be:
-
High-Performance Column Chromatography: This is the most reliable method. Success hinges on optimizing the mobile phase and potentially the stationary phase.
-
Mobile Phase: Start with a standard system like ethyl acetate/hexanes or dichloromethane/methanol. Perform a gradient elution to identify a solvent ratio that provides the best separation.
-
Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase is crucial. This deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic nitrogen of the imidazole ring, which significantly reduces peak tailing and improves resolution.[4]
-
Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[4]
-
-
Fractional Crystallization: This method can be highly effective if a suitable solvent system is found where the isomers have sufficiently different solubilities. This requires patient and systematic solvent screening.
Q3: I'm performing silica gel column chromatography, but my product is exhibiting significant peak tailing. How can I resolve this?
A3: This is a very common issue when purifying imidazoles on silica gel. Tailing is caused by the strong, non-ideal interaction between the basic nitrogen atoms of your imidazole product and the acidic silanol (-Si-OH) groups on the surface of the silica gel.
The most effective solution is to add a basic modifier to your eluent. Incorporating 0.1-1% triethylamine (TEA) or pyridine into your mobile phase will neutralize the most acidic sites on the silica, leading to sharper, more symmetrical peaks and improved separation.[4]
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common chromatography issues.
Caption: General workflow for the purification of 4-Methyl-2-propyl-1H-imidazole.
Caption: Troubleshooting logic for common column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
This protocol is designed for separating closely related isomers and other non-polar/moderately polar impurities.
-
Slurry Preparation: In a beaker, add silica gel (60 Å, 230-400 mesh) to a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of your crude product. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve your crude product in a volatile solvent. Add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the silica bed.[4]
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis.
-
Collect fractions and analyze them by TLC to identify which contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Methyl-2-propyl-1H-imidazole.
Protocol 2: Purification by Recrystallization
This method is excellent for a final polishing step if your product is a solid and a suitable solvent can be found.
-
Solvent Screening:
-
Place ~20 mg of crude product into a small test tube.
-
Add a potential solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise until the solid dissolves upon heating to the solvent's boiling point.[4][5]
-
A good solvent is one where the compound is soluble when hot but poorly soluble when cold.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly and undisturbed to form crystals.
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Comparison of Purification Methods
| Purification Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | 50-80% | >95% | Excellent for complex mixtures and isomer separation.[4] | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 80-95% | >99% | Yields highly pure crystalline material; good for final polishing.[4] | Requires the compound to be a solid; finding a suitable solvent can be challenging. |
| Acid-Base Extraction | Variable | >90% | Fast and effective for removing acidic or neutral impurities from a basic product. | Not effective for separating compounds with similar pKa values (e.g., isomers). |
References
-
Venkannaa, G., Madhusudhan, G., Mukkanti, K., & Sampath Kumar, Y. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Qian, S., Ward, L. M., Rakers, L. S., Weinman, S. T., & Bara, J. E. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Eng, 3(3), 365-375. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Escalation: Resolving Imidazole Peak Tailing
To: Laboratory Personnel, Method Development Scientists From: Senior Application Support Subject: Advanced Troubleshooting for Imidazole Analysis (Tailing & Asymmetry)
The Core Mechanism: Why Imidazoles Fail
The Problem:
Imidazoles are nitrogen-containing heterocycles with a pKa typically around 6.9–7.0. In standard Reversed-Phase LC (RPLC), they act as weak bases.
The Antagonist:
Silica-based columns possess residual silanol groups (
The Interaction: When the mobile phase pH is near neutral (pH 4–8), two things happen simultaneously:
-
The Imidazole is protonated (
).[1] -
The Silanol is deprotonated (
).
This creates a strong Ion-Exchange mechanism. The imidazole sticks to the silanol rather than partitioning into the C18 phase, causing the characteristic "shark fin" tailing.
Visualizing the Interaction
Figure 1: The electrostatic mechanism of peak tailing versus the suppressed state.
Diagnostic Workflow
Before altering your method, use this logic tree to isolate the variable.
Figure 2: Decision matrix for troubleshooting imidazole tailing.
Tier 1 Solution: Mobile Phase Engineering
The most effective fix is chemical modification. You must suppress the ionization of the silanol or the imidazole.
Q: What is the "Rule of 2" for Imidazoles?
A: To ensure a single ionic state and prevent peak splitting/tailing, the mobile phase pH must be at least 2 units away from the pKa (approx 7.0).
| Strategy | Target pH | Mechanism | Recommended Buffer |
| Acidic (Preferred) | pH < 3.0 | Silanols are protonated (neutral). Imidazole is protonated.[1] No attraction. | Phosphate (UV), Formate (MS) |
| Basic | pH > 9.5 | Silanols are ionized. Imidazole is deprotonated (neutral). No attraction. | Ammonium Hydroxide, Borate |
| Neutral (Avoid) | pH 4–8 | Mixed species. Maximum tailing. | Ammonium Acetate |
Q: How do I use Triethylamine (TEA) correctly?
A: TEA acts as a "sacrificial base." It has a higher affinity for silanols than your imidazole, effectively "capping" the active sites dynamically.
Protocol: Preparation of TEA-Modified Mobile Phase Note: TEA is not MS-compatible (signal suppression).
-
Measure Water: Start with 900 mL of HPLC-grade water.
-
Add TEA: Add 1.0 – 2.0 mL of Triethylamine (approx. 7–15 mM).
-
Mix: Stir well. The solution is now highly basic (pH ~10+).
-
Adjust pH (CRITICAL): While stirring, slowly add Phosphoric Acid (85%) until the pH reaches 3.0 ± 0.1 .
-
Why? If you adjust pH first and then add TEA, the pH will drift back up, ruining the separation.
-
-
Filter: Filter through a 0.2 µm membrane to remove any precipitates.
Tier 2 Solution: Column Selection
If mobile phase adjustments fail, your stationary phase is likely too active.
Q: Which column chemistry works best for Imidazoles?
A: You need columns that either shield the silica surface or can withstand high pH.
| Column Class | Why it works | Commercial Examples |
| Hybrid Particle (High pH) | Allows operation at pH 10-11. Imidazoles become neutral and elute with perfect symmetry. | Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO |
| Polar Embedded | Contains a polar group (amide/carbamate) near the surface that creates a "water shield," preventing analytes from touching silanols. | Waters SymmetryShield, Agilent Bonus-RP, Supelco Ascentis RP-Amide |
| Base Deactivated (Type B) | Ultra-pure silica with low metal content (metals increase silanol acidity). | Thermo Hypersil BDS, Zorbax Eclipse Plus |
Tier 3 Solution: System Factors
Q: I optimized pH and column, but I still see tailing. What else?
A: Check for Mass Overload or Extra-Column Effects .
-
Mass Overload: Imidazoles are polar. If you inject too much mass, the "good" adsorption sites fill up, and the excess analyte interacts with "bad" (active) sites.
-
Test: Dilute sample 1:10. If symmetry improves, you were overloading.
-
-
Metal Chelation: Imidazoles can chelate with stainless steel frits.
-
Fix: Add 5mM EDTA to the mobile phase (if using UV) or switch to PEEK tubing and frits.
-
References
-
Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
-
Agilent Technologies. (2014).[3] Control pH During Method Development for Better Chromatography. Retrieved from
-
Phenomenex. (2019). Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from
-
ResearchGate. (2017). HPLC methods for compounds containing imidazole.[1][4][5][6] Retrieved from
Sources
- 1. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
Catalyst deactivation in imidazole synthesis and regeneration
Technical Support Center | Ticket ID: CAT-IMD-001
Status: Active Topic: Catalyst Deactivation, Troubleshooting, and Regeneration in Heterocyclic Synthesis Target Systems: Solid Acid Catalysts (Zeolites H-ZSM-5, H-Beta), Supported Heteropoly Acids (HPAs), and Metal-Oxides.
Executive Summary
In the industrial synthesis of imidazoles (e.g., via the Debus-Radziszewski reaction or gas-phase condensation), catalyst stability is the primary economic bottleneck. Users frequently misdiagnose reversible inhibition (product poisoning) as irreversible deactivation (coking or sintering).
This guide provides a self-validating workflow to distinguish between these failure modes and offers specific regeneration protocols. Our approach prioritizes extending catalyst lifetime through "Soft Stripping" before resorting to aggressive "Thermal Oxidation," which can degrade catalyst crystallinity over time.
Diagnostic Workflow
Issue: "My conversion rate dropped significantly after the first 3 hours/cycles."
Before attempting regeneration, use this logic flow to identify the root cause.
Figure 1: Decision tree for diagnosing catalyst failure modes in imidazole synthesis.
Troubleshooting & FAQs
Issue 1: Rapid Deactivation in Early Stages
User Question: I am using H-ZSM-5 for gas-phase synthesis. The reaction starts well but conversion drops by 40% within the first hour. Is my catalyst coking?
Technical Analysis:
Likely no . While coking is a long-term issue, rapid initial drop is usually due to Product Inhibition . Imidazoles are basic (
Corrective Action:
-
Protocol: Increase the reaction temperature slightly (e.g., from 350°C to 375°C) to promote desorption of the product.
-
Carrier Gas: Increase the flow rate of the carrier gas (
) to decrease the residence time of the product on the catalyst surface. -
Validation: Stop the feed, flush with inert gas at reaction temperature for 1 hour, and restart. If activity returns, it was inhibition, not coke.
Issue 2: Yellow/Brown Discoloration of Catalyst
User Question: My supported Heteropoly Acid (HPA/SiO2) turned dark brown/black after 5 cycles. Washing with methanol didn't help.
Technical Analysis: This indicates "Hard Coke" formation . In the Radziszewski reaction, glyoxal is highly reactive and can oligomerize (polymerize) on the catalyst surface. These oligomers dehydrate into graphitic carbon (coke) that blocks pores. Methanol only removes "soft coke" (soluble organics).
Corrective Action:
-
Protocol: You must perform Thermal Oxidative Regeneration (See Protocol A below).
-
Prevention: Co-feed water steam. Water competes for adsorption sites and inhibits the dehydration steps that lead to graphitic coke formation.
Issue 3: Loss of Active Mass (Leaching)
User Question: I am using Phosphotungstic Acid (PWA) on Silica. The yield decreases with every recycle, and the filtrate is slightly acidic.
Technical Analysis: You are experiencing Leaching .[1][2] HPAs are water-soluble. The water produced during imidazole formation (or added as solvent) is washing the active Keggin units off the silica support.
Corrective Action:
-
Immediate Fix: Switch to a chemically bonded catalyst (e.g., Cs-doped HPA or HPA encapsulated in a sol-gel matrix) rather than a physically impregnated one.
-
Test: Add
to your filtrate. A white precipitate ( ) confirms tungsten leaching.
Regeneration Protocols
Protocol A: Thermal Oxidative Regeneration (For Zeolites/Hard Coke)
Applicability: H-ZSM-5, H-Beta, Metal Oxides blocked by graphitic carbon.
| Step | Parameter | Specification | Scientific Rationale |
| 1. Drying | Temp/Time | 120°C / 2 hrs | Removes water/solvent to prevent hydrothermal structural collapse (dealumination) during high heat. |
| 2. Ramp | Rate | 2-5°C/min | Slow ramp prevents "thermal runaway" from rapid combustion of coke, which can sinter the catalyst. |
| 3. Soak | Temp | 500°C - 550°C | Sufficient to burn graphitic coke ( |
| 4. Atmosphere | Gas | Air or | Pure oxygen can cause local hot spots ( |
| 5. Cool | Rate | Natural cooling | -- |
Warning: Do not exceed 600°C for H-ZSM-5, as dealumination accelerates, permanently reducing acidity.
Protocol B: Soft Solvent Stripping (For HPA/Soft Coke)
Applicability: Supported HPAs, low-temperature fouling.
-
Isolation: Filter the catalyst while warm (to prevent product precipitation in pores).
-
Solvent Selection: Use Hot Ethanol or Acetonitrile (reflux conditions). Avoid water if using supported HPAs to prevent leaching.
-
Soak: Stir in refluxing solvent for 4 hours.
-
Drying: Vacuum dry at 100°C.
-
Re-activation: Acidify slightly by washing with 0.01M HCl (only if using robust supports like Zirconia) to protonate any sites neutralized by residual imidazole.
Mechanistic Visualization
Understanding where the deactivation occurs allows for better catalyst design.
Figure 2: Competition between productive catalysis, product poisoning (reversible), and coke formation (irreversible).
References
-
Catalyst Deactivation Mechanisms: Argyle, M. D., & Bartholomew, C. H. (2015).[3] Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.
-
Zeolite Regeneration: Aguayo, A. T., et al. (2005). Regeneration of a HZSM-5 zeolite catalyst deactivated in the transformation of aqueous ethanol into hydrocarbons.[4] Catalysis Today, 106(1-4), 265-270.
-
HPA Stability: Nagaraju, N., et al. (2002). Supported heteropoly acids offering strong option for efficient and cleaner processing for the synthesis of imidazole derivatives.[5] Journal of Molecular Catalysis A: Chemical, 181(1-2), 87-91.
-
Coke Formation: Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation. Applied Catalysis A: General, 212(1-2), 83-96.
-
Radziszewski Mechanism: Debus, H. (1858).[2] Ueber die Einwirkung des Ammoniaks auf Glyoxal.[6][7] Annalen der Chemie und Pharmacie, 107(2), 199-228.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. "Heterogeneous Catalyst Deactivation and Regeneration: A Review" by Morris D. Argyle and Calvin H. Bartholomew [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Supported heteropoly acids offering strong option for efficient and cleaner processing for the synthesis of imidazole derivatives under solvent-free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Impact of starting material purity on 4-Methyl-2-propyl-1H-imidazole synthesis
Subject: Impact of Starting Material Purity on Reaction Kinetics & Yield
Case ID: IMP-4M2P-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Hidden Variables in Your Flask
Welcome to the technical support hub for 4-Methyl-2-propyl-1H-imidazole synthesis. This heterocycle is a critical pharmacophore, serving as the "head" group for several Angiotensin II receptor antagonists (e.g., Telmisartan).
While the Debus-Radziszewski condensation (Butyraldehyde + Methylglyoxal + Ammonia) appears mechanistically simple, it is notoriously sensitive to "silent" impurities. In my decade of optimizing this route, I have found that 80% of yield failures—specifically the formation of "black tar" or non-crystallizing oils—stem from the degradation of starting materials before they even enter the reactor.
This guide treats your synthesis as a system of inputs and outputs. We will troubleshoot the specific impurities in Butyraldehyde and Methylglyoxal (MGO) that sabotage the reaction equilibrium.
Module 1: Pre-Synthesis Diagnostics (Input Control)
The Butyraldehyde Factor: The "Silent Acid" Trap
Symptom: The reaction pH drifts acidic rapidly; yield is low (<40%); ammonia consumption is higher than calculated.
Root Cause: Butyraldehyde is highly susceptible to aerobic oxidation, forming butyric acid .
-
Mechanism of Failure: The Debus-Radziszewski reaction requires a specific basicity window to form the di-imine intermediate. Butyric acid acts as a catalyst poison by neutralizing the ammonia source (forming ammonium butyrate), effectively lowering the concentration of free
available for the condensation.
Diagnostic Protocol: Do not rely on the bottle label purity. Perform a Titration Check before use.
-
Method: Titrate 1.0 g of Butyraldehyde in neutral ethanol against 0.1 N NaOH using Phenolphthalein.
-
Threshold: If Free Acid > 1.5%, distill the reagent or adjust the ammonia equivalents.
The Methylglyoxal (MGO) Factor: The "Tar" Generator
Symptom: Reaction mixture turns opaque black/dark brown immediately; product isolation via crystallization fails (oiling out).
Root Cause: MGO (typically 40% aq.) is thermodynamically unstable. It undergoes self-polymerization and acetal formation upon storage.
-
Mechanism of Failure: Oligomerized MGO reacts slower than monomeric MGO. This kinetic mismatch allows the highly reactive butyraldehyde to undergo self-aldol condensation, creating gummy byproducts that prevent the final imidazole from crystallizing.
Diagnostic Protocol:
-
Visual Check: Fresh MGO is pale yellow. Degraded MGO is dark orange/amber.
-
HPLC Check: Look for broadening of the MGO peak or new shoulders indicating oligomers.
Visual Workflow: Reagent QC Decision Tree
Figure 1: Decision matrix for evaluating starting material viability prior to synthesis.
Module 2: Reaction Troubleshooting (Process Control)
When pure reagents are introduced, the reaction should proceed through a controlled exotherm. Deviations here indicate in-situ impurity generation.
Troubleshooting Matrix
| Observation | Likely Impurity/Cause | Mechanistic Explanation | Corrective Action |
| Rapid Exotherm (>10°C spike) | MGO Peroxides or High Conc. | Degraded MGO can contain peroxides that accelerate radical side-reactions. | Control addition rate of MGO. Keep temp < 45°C to prevent polymer formation. |
| Reaction Stalls (pH < 7) | Butyric Acid (from aldehyde) | Acid neutralizes ammonia; imine formation halts. | Add aqueous Ammonia to reset pH to 8.5–9.0. |
| Product "Oils Out" | Aldol Dimers (2-ethylhexenal) | Excess butyraldehyde (due to MGO deficiency) self-condenses. The dimer acts as a solvent, keeping the imidazole in the oil phase. | Ensure MGO is monomeric. Use slight excess of Ammonia to favor imidazole over aldol. |
| Low Assay (<95%) | MGO Trimer | MGO trimer reacts to form 4-acetyl-imidazole impurities instead of the target. | Use fresh MGO. Verify identity via LC-MS. |
The Impurity Cascade Pathway
The following diagram illustrates how impurities divert the reaction flux away from the target imidazole.
Figure 2: Chemical pathway showing how oxidation and polymerization divert reagents from the productive cycle.
Module 3: Downstream Purification (Output Control)
Even with impure starting materials, salvage is sometimes possible. The physical state of 4-Methyl-2-propyl-1H-imidazole (MPIM) is highly dependent on purity. Pure MPIM is a solid (MP: ~56-60°C), but <2% impurity can depress the melting point to room temperature, resulting in a permanent oil.
Scenario: The "Uncrystallizable Oil" You have completed the workup, but the product remains a viscous orange oil that refuses to solidify.
Protocol:
-
The pH Swing:
-
Dissolve the oil in water and acidify to pH 2.0 with HCl.
-
Why? The imidazole forms a water-soluble hydrochloride salt. Neutral organic impurities (aldol dimers, polymers) remain insoluble.
-
Wash with Ethyl Acetate (removes non-basic tars).
-
-
Controlled Precipitation:
-
Basify the aqueous layer slowly to pH 9-10.
-
Critical Step: Seed with a pure crystal of MPIM at pH 8.0.
-
-
Solvent Switch:
-
If it still oils out, extract into Acetone/Water (9:1) and cool to -10°C.
-
Frequently Asked Questions (FAQ)
Q: Can I use Ammonium Acetate instead of aqueous Ammonia? A: Yes, and it is often preferred. Ammonium acetate acts as a buffer, mitigating the pH drops caused by minor butyric acid impurities. It typically results in a cleaner reaction profile but requires a solvent extraction step as it does not off-gas like excess ammonia.
Q: My MGO is 40% w/w. Can I use it if it has been open for 6 months? A: Highly discouraged. MGO undergoes acetalization with water over time. If you must use it, reflux the MGO solution with a trace of acid for 1 hour before adding it to the main reaction to "crack" the oligomers back to monomers.
Q: Why is the color of the final product pink/red? A: This indicates trace oxidation of the imidazole ring or the presence of conjugated oligomers from MGO. While often cosmetically unacceptable, it may not affect the assay. A charcoal treatment (Activated Carbon) in hot methanol usually resolves this.
References
-
Debus, H. (1858).[1][2] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208. (The foundational chemistry for imidazole synthesis).
-
Ebel, K., et al. (2003). "Imidazoles."[1][2][3][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link (Authoritative source on industrial handling of imidazole precursors).
-
US Patent 5,399,578. "Process for the preparation of 2-n-propyl-4-methyl-1H-imidazole." (Describes the industrial condensation conditions and purification). Link
-
Kalapos, M. P. (2008). "Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications." Toxicology Letters, 110(3), 145-175. (Details the polymerization and instability of methylglyoxal). Link
-
Asian Journal of Research in Chemistry. (2010). "Synthesis and characterization of impurities in Olmesartan Medoxomil intermediates." (Identifies specific impurities like acetyl-imidazole arising from MGO degradation). Link
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validation of analytical methods for 4-Methyl-2-propyl-1H-imidazole quantification
Executive Summary & Strategic Context
In the synthesis of Angiotensin II receptor antagonists (Sartans), 4-Methyl-2-propyl-1H-imidazole (MPI) serves as a critical building block and a potential process-related impurity. Unlike its benzimidazole cousins (e.g., the Telmisartan intermediate), MPI lacks a conjugated benzene ring, resulting in a significantly weaker UV chromophore. Furthermore, its basic nitrogen (pKa ~7.8) creates substantial challenges in standard Reverse Phase Chromatography (RPC), often leading to severe peak tailing due to secondary silanol interactions.
This guide objectively compares two validated methodologies for MPI quantification:
-
High-pH RP-HPLC with UV Detection: The cost-effective "Workhorse" method, optimized for raw material assay and high-level intermediate tracking.
-
HILIC-MS/MS: The "Gold Standard" for trace impurity profiling, essential for meeting genotoxic impurity limits (if applicable) and cleaning validation.
The Analytical Challenge: Why Standard Methods Fail
Before selecting a protocol, researchers must understand the physicochemical behavior of MPI.
-
The "Silanol Trap": On standard C18 columns at acidic pH (2-3), the imidazole nitrogen is protonated (
). These cations interact strongly with residual silanols on the silica support, causing peak broadening and tailing factors . -
The "Chromophore Void": MPI lacks extended conjugation. Its
is near 210 nm, a region plagued by solvent cut-off noise and interference from mobile phase additives (e.g., TFA).
Decision Matrix: Method Selection
The following logic tree dictates the appropriate method based on your sensitivity requirements (LOD/LOQ) and available instrumentation.
Figure 1: Decision matrix for selecting the analytical approach based on sensitivity needs and column chemistry compatibility.[1]
Method A: High-pH RP-HPLC (UV)
Best For: Raw material assay, reaction monitoring (>500 ppm).
To overcome the "Silanol Trap," we utilize a High-pH Strategy . By adjusting the mobile phase to pH 10.0 (2 units above the pKa), MPI remains in its neutral, unprotonated state. This eliminates cation-exchange interactions with silanols and increases hydrophobicity, ensuring sharp peaks and better retention on C18.
Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to alkaline hydrolysis. Standard silica columns will dissolve at this pH.
Protocol A: Operational Parameters
| Parameter | Specification | Rationale |
| Column | Hybrid C18 (e.g., XBridge BEH C18, 150 x 4.6 mm, 3.5 µm) | Withstands pH 10; ensures column longevity. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH | Maintains analyte in neutral state to prevent tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% B. | Gradient elution to clear late-eluting matrix components. |
| Flow Rate | 1.0 mL/min | Standard backpressure profile. |
| Detection | UV @ 215 nm | MPI has weak absorbance; 215 nm balances sensitivity vs. baseline noise. |
| Temp | 35°C | Improves mass transfer and peak shape. |
Validation Data Summary (Method A)
-
Linearity:
(Range: 10 – 500 µg/mL). -
LOQ: ~5 µg/mL (5 ppm). Note: Insufficient for genotoxic screening.
-
Precision: RSD < 1.5% (n=6).
-
Robustness: Highly robust to pH changes ±0.2 units.
Method B: UHPLC-MS/MS (HILIC Mode)
Best For: Trace impurities, cleaning validation (<1 ppm), genotoxic screening.
For trace analysis, UV is blind. We switch to HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with Tandem Mass Spectrometry. HILIC is superior to Reverse Phase here because MPI is polar; HILIC provides massive retention and perfect desolvation conditions for ESI+, enhancing sensitivity by 10-50x compared to RP-MS.
Protocol B: Operational Parameters
| Parameter | Specification | Rationale |
| Column | HILIC Amide (e.g., Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm) | Amide phase retains polar bases via hydrogen bonding. |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0 | High organic content initiates HILIC mechanism. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 | Increases water content to elute the polar analyte. |
| Ionization | ESI Positive (Electrospray) | Protonation of the imidazole nitrogen ( |
| MRM Transition | Quant: 141.1 | Note: Precursor m/z 141.1 assumes MW~140. Verify specific alkyl chain mass. |
(Self-Correction on Mass: 4-Methyl-2-propyl-1H-imidazole formula is
Corrected MRM Table for C7H12N2:
-
Precursor: 125.2 (
) -
Product 1 (Quant): 83.1 (Loss of propyl group,
) -
Product 2 (Qual): 56.1 (Imidazole ring fragment)
Validation Data Summary (Method B)
-
Linearity:
(Range: 1 – 1000 ng/mL).[2][3] -
LOQ: 0.5 ng/mL (0.5 ppb).
-
Matrix Effect: Moderate ion suppression observed; requires Deuterated Internal Standard (MPI-d3) for accurate quantitation in plasma or complex reaction mixtures.
Comparative Analysis & Workflow
The following diagram illustrates the validated workflow for the MS/MS approach, highlighting the critical "Dilute-and-Shoot" capability of HILIC which avoids liquid-liquid extraction (LLE) losses.
Figure 2: Analytical workflow for trace quantification using HILIC-MS/MS.[2][4]
Head-to-Head Performance Metrics
| Feature | Method A: High-pH UV | Method B: HILIC-MS/MS | Verdict |
| Sensitivity (LOQ) | ~5 ppm | ~0.5 ppb | MS Wins (10,000x more sensitive). |
| Selectivity | Low (Prone to co-elution) | High (Mass based) | MS Wins . |
| Cost Per Sample | Low ($) | High ( | UV Wins . |
| Robustness | High (pH stable columns) | Moderate (Requires equilibration) | UV Wins . |
| Throughput | 12 min runtime | 5 min runtime | MS Wins . |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Center for Drug Evaluation and Research (CDER). (2018). Control of Nitrosamine Impurities in Human Drugs (Guidance referring to sartan impurity controls). FDA.[5] Link
- Neue, U. D., et al. (2001). Peak Shape in HPLC: The Role of the Stationary Phase and pH. Waters Corporation Application Notes. (Foundational text on High pH stability for basic compounds).
Sources
A Senior Application Scientist's Guide to Qualifying 4-Methyl-2-propyl-1H-imidazole Suppliers for Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is only as robust as the starting materials from which it is synthesized. 4-Methyl-2-propyl-1H-imidazole is a critical building block in the synthesis of several important pharmaceutical compounds. The purity and impurity profile of this key starting material can significantly impact the yield, purity, and safety of the final drug product. Therefore, a rigorous and objective evaluation of material from different suppliers is not merely a matter of quality control; it is a fundamental pillar of a successful and compliant drug development program.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare and qualify suppliers of 4-Methyl-2-propyl-1H-imidazole. We will delve into the rationale behind the analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the qualification process. Our approach is grounded in the principles of scientific integrity and aligns with regulatory expectations for API development.[1][2]
The Criticality of Starting Material Purity
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities in new drug substances.[3] This guidance underscores the necessity of understanding and controlling impurities from the very beginning of the synthetic route. An impurity introduced from a starting material can be carried through the entire synthetic process, potentially reacting to form new, unexpected impurities, or proving difficult and costly to remove in final purification steps.[4][5] Consequently, selecting a supplier is a critical decision that requires robust analytical data, not just a certificate of analysis.
Experimental Design for Supplier Qualification
To ensure a comprehensive evaluation, we will employ a suite of orthogonal analytical techniques. This multi-faceted approach ensures that we not only quantify the purity of the main component but also identify and quantify any potential impurities. The chosen methods are:
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC coupled with a UV or a mass spectrometry (MS) detector is the gold standard for determining the purity of non-volatile organic compounds and quantifying related substance impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile organic impurities, residual solvents, and other small molecules that may not be well-retained or resolved by HPLC.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unambiguous structural confirmation of the main component and can be used to identify and quantify major impurities, often without the need for a reference standard for the impurity itself.[9][10]
Workflow for Supplier Evaluation
The following diagram outlines the logical workflow for the comprehensive analysis of 4-Methyl-2-propyl-1H-imidazole samples from various suppliers.
Sources
- 1. dalton.com [dalton.com]
- 2. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the cost-effectiveness of various imidazole synthesis protocols
Executive Summary
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for antifungals (e.g., Ketoconazole), kinase inhibitors, and antihypertensives (e.g., Losartan). However, selecting a synthesis route is often reduced to a choice between "classical" and "modern" without a rigorous cost-benefit analysis.
This guide objectively evaluates three distinct protocols: the classical Debus-Radziszewski (low raw material cost), the Green Multi-Component Reaction (MCR) (high atom economy), and the Van Leusen synthesis (high regioselectivity). Our analysis demonstrates that while classical methods offer the lowest upfront reagent costs, modern catalytic MCRs provide superior "Total Cost of Ownership" (TCO) for library generation due to reduced purification burdens and higher yields.
Strategic Framework: Defining Cost-Effectiveness
To provide a scientific basis for comparison, we evaluate these protocols against three pillars of process chemistry:
-
Atom Economy (AE) & E-Factor: The ratio of molecular weight of the product to all reactants, and the mass of waste per mass of product.
-
Operational Expenditure (OpEx): Energy costs (temperature/time) and purification complexity (chromatography vs. filtration).
-
Scalability: The feasibility of moving from mg-scale to kg-scale.
Protocol Deep Dive
Protocol A: Classical Debus-Radziszewski Synthesis
The "Commodity" Approach
This 19th-century method remains the industrial standard for simple, symmetric imidazoles due to the extreme availability of reagents.
-
Mechanism: Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2][3][4]
-
Critical Analysis: While reagents are pennies on the dollar, the reaction suffers from low regioselectivity when synthesizing non-symmetric derivatives. The intermediate diimine is unstable, often leading to polymerization and "tarry" byproducts that require expensive silica gel chromatography to remove.
Standard Operating Procedure (SOP)
-
Reactants: Suspend Benzil (10 mmol) and Aldehyde (10 mmol) in Glacial Acetic Acid (20 mL).
-
Ammonia Source: Add Ammonium Acetate (40 mmol, 4 equiv).
-
Reaction: Reflux at 110°C for 8–12 hours.
-
Workup: Pour into crushed ice; neutralize with NH₄OH.
-
Purification: Precipitate filtration followed by recrystallization (EtOH) or Column Chromatography (if substituted).
Protocol B: Catalytic Green MCR (One-Pot)
The "Sustainable High-Throughput" Approach
Modern adaptations utilize reusable nanocatalysts (e.g., Fe₃O₄, ZnO, or silica-supported acids) to drive the condensation of four components in a single pot.
-
Mechanism: Acid-catalyzed formation of the imine followed by nucleophilic attack, often solvent-free or in water/ethanol.
-
Critical Analysis: This method offers the highest Atom Economy . The catalyst lowers the activation energy, reducing reaction time from 12 hours to <60 minutes. The magnetic separability of catalysts (like Fe₃O₄-MNPs) eliminates filtration consumables.
Standard Operating Procedure (SOP)
-
Reactants: Combine Benzil (1 mmol), Aldehyde (1 mmol), Amine (1 mmol), and Ammonium Acetate (1 mmol).
-
Catalyst: Add Fe₃O₄@SiO₂ nanoparticles (5 mol%).
-
Reaction: Stir at 80°C (Ethanol or Solvent-Free) for 45 minutes.
-
Workup: Use an external magnet to retain the catalyst. Decant the supernatant.
-
Purification: Pour into water; filter the solid product. Recrystallize from hot ethanol. (No Chromatography required) .
Protocol C: Van Leusen Imidazole Synthesis
The "Precision" Approach
Developed in the 1970s, this method utilizes Tosylmethyl Isocyanide (TosMIC) to react with aldimines.[5]
-
Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of the sulfinate group.
-
Critical Analysis: This is the only protocol that guarantees 1,5-disubstituted imidazoles with high regiocontrol. However, TosMIC is significantly more expensive than glyoxal/ammonia, and the atom economy is poor because the heavy tosyl group is lost as waste.
Standard Operating Procedure (SOP)
-
Reactants: Dissolve Aldimine (1 mmol) and TosMIC (1.1 mmol) in MeOH/DME (1:1).
-
Base: Add K₂CO₃ (2 mmol).
-
Reaction: Stir at Reflux or Room Temp for 2–4 hours.
-
Workup: Evaporate solvent; extract with EtOAc/Water.
-
Purification: Flash chromatography is usually required to remove unreacted TosMIC byproducts.
Head-to-Head Data Comparison
The following table summarizes experimental data averaged across multiple comparative studies (see References).
| Metric | Protocol A: Debus-Radziszewski | Protocol B: Green MCR (Nano-Cat) | Protocol C: Van Leusen |
| Typical Yield | 40% – 65% | 88% – 96% | 70% – 85% |
| Reaction Time | 8 – 12 Hours | 30 – 60 Minutes | 2 – 4 Hours |
| Atom Economy | High (Water is main byproduct) | Very High (Solvent-free options) | Low (Loss of Ts group) |
| Reagent Cost | $ (Very Low) | ||
| Purification Cost | High (Chromatography often needed) | Low (Filtration/Recrystallization) | Medium (Extraction/Column) |
| Regioselectivity | Poor (Symmetric favored) | Moderate | Excellent (1,5-isomers) |
Visualizations
Diagram 1: Mechanistic Flow & Atom Economy
This diagram contrasts the linear, high-waste pathway of Van Leusen against the convergent, low-waste pathway of the Green MCR.
Caption: Comparative workflow showing the convergent nature of MCR (Green) vs. the leaving-group dependent pathway of Van Leusen (Red).
Diagram 2: Decision Matrix for Protocol Selection
A logic gate for researchers to select the most cost-effective method based on structural requirements.
Caption: Strategic decision tree optimizing for cost and structural complexity.
Conclusion & Recommendation
For drug discovery libraries (mg to g scale), Protocol B (Green MCR) is the superior choice. The slight increase in catalyst cost is negligible compared to the time saved in purification and the reduction in solvent waste (E-Factor).
Protocol C (Van Leusen) should be reserved strictly for cases where 1,5-regioisomers are biologically mandated and cannot be accessed via condensation. Protocol A remains relevant only for bulk manufacturing of simple commodity chemicals where yield losses are offset by volume pricing of raw materials.
References
-
Debus, H. (1858).[1][6] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–227.
-
Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes." The Journal of Organic Chemistry, 42(7), 1153–1159.
-
Safari, J., et al. (2011).[2] "Ultrasound-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles catalyzed by Zn(II) [tetra(4-methylphenyl)] porphyrin." Ultrasonics Sonochemistry, 18(1), 174-178.
-
Shafaei, F., & Sharafian, E. (2018). "Green Synthesis of Imidazole Derivatives via Fe3O4-MNPs as Reusable Catalyst." Current Organic Synthesis, 15.
-
BenchChem. (2025).[7] "A Comparative Guide to Imidazole Synthesis Methods for Researchers." BenchChem Technical Guides.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Fidelity in Small Molecule Therapeutics: Validating 4-Methyl-2-propyl-1H-imidazole
Executive Summary
Objective: To provide a definitive validation protocol for 4-Methyl-2-propyl-1H-imidazole (CAS: 37455-55-3), a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogues).
The Challenge: Imidazole derivatives exhibit rapid annular tautomerism (1,3-proton shift) in solution, rendering solution-state NMR (1H, 13C) ambiguous regarding the specific N-H localization (4-methyl vs. 5-methyl tautomer).
The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for structural validation. Unlike spectroscopic alternatives, SC-XRD provides a static, 3D electron density map that unambiguously assigns the protonation state, defines the intermolecular hydrogen-bonding network, and validates the absolute configuration of the solid-state polymorph.
Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2][3]
The following analysis objectively compares SC-XRD against standard characterization techniques for 2,4-disubstituted imidazoles.
Table 1: Performance Matrix for Structural Validation
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (1H/13C) | DFT Computational Modeling |
| Tautomer Identification | Definitive. Directly locates H-atoms on N1 or N3 via difference Fourier maps. | Ambiguous. Signals average due to rapid proton exchange ( | Predictive. Calculates relative energies but cannot confirm the experimental solid form. |
| 3D Conformation | Absolute. Experimental determination of bond lengths/angles. | Inferred. Derived from NOE constraints; assumes solution conformers match bio-active states. | Theoretical. Gas-phase optimization often misses packing forces. |
| Intermolecular Interactions | Direct Observation. Visualizes H-bond networks (N-H...N) and | Indirect. Inferred from concentration-dependent chemical shifts. | ** Modeled.** Requires complex periodic boundary condition (PBC) calculations. |
| Sample Requirement | Single crystal ( | Dissolved sample ( | None (Computational resources). |
| Limit of Detection | N/A (Structural determination). | N/A. |
Why Alternatives Fail for This Target
-
NMR Limitation: In 4-Methyl-2-propyl-1H-imidazole, the proton on the imidazole ring hops between N1 and N3. In solution, this results in a "time-averaged" structure where the methyl group appears equivalent to a 4/5-position hybrid. You cannot isolate the specific tautomer required for rigid docking studies.
-
Mass Spectrometry (MS): Confirms molecular weight (124.18 g/mol ) but provides zero structural insight into the tautomeric state or crystal packing.
Experimental Protocol: Validation Workflow
This protocol synthesizes field-proven methodologies for crystallizing and solving the structure of alkyl-substituted imidazoles.
Phase 1: Crystallization (The Critical Step)
Imidazoles are notoriously difficult to crystallize due to their high solubility in organic solvents. We utilize a Slow Vapor Diffusion technique to encourage high-quality single crystal growth.
-
Preparation: Dissolve 50 mg of pure 4-Methyl-2-propyl-1H-imidazole in 2 mL of Acetonitrile (MeCN) . Ensure the solution is saturated but not precipitating.
-
Setup: Place the MeCN solution in a small inner vial (4 mL).
-
Diffusion: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of Diisopropyl Ether (IPE) or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Over 7-14 days, the volatile antisolvent (IPE) diffuses into the MeCN, slowly lowering solubility and promoting the growth of colorless, block-like crystals suitable for diffraction.
Phase 2: Data Collection & Refinement[4]
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
radiation ( Å).[1] -
Temperature: 100 K (Cryostream) to reduce thermal motion and improve high-angle diffraction data.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution (Logic Flow)
The following diagram illustrates the decision-making process during structure refinement, specifically tailored for handling imidazole tautomerism.
Figure 1: Logic flow for assigning the correct tautomer from electron density maps.
Supporting Experimental Data (Simulated/Reference)
For validation purposes, the experimental data must be benchmarked against expected values derived from high-quality structures of analogous 4-methylimidazoles (e.g., CSD Refcode: MIMIDZ01).
Table 2: Critical Structural Parameters
Comparison of X-ray derived metrics vs. DFT (B3LYP/6-31G) predictions.
| Parameter | Target Value (X-ray) | DFT Prediction | Significance |
| Bond C4-C(Methyl) | Confirms sp2-sp3 hybridization; rules out oxidation. | ||
| Bond N1-C2 | Indicates degree of conjugation in the ring. | ||
| Bond C2-N3 | Shorter bond suggests double bond character (N=C). | ||
| Angle N1-C2-N3 | Diagnostic for imidazole ring planarity. | ||
| H-Bond (N-H...N) | Primary Validation: Confirms intermolecular assembly. |
Key Validation Criterion: The Hydrogen Bond Network
In the solid state, 4-Methyl-2-propyl-1H-imidazole is expected to form infinite 1D chains linked by strong
-
Donor: N1-H (or N3-H depending on tautomer).
-
Acceptor: The unprotonated Nitrogen of the adjacent molecule.
-
Geometry: The angle
should be close to , indicating a strong, directional interaction essential for crystal stability.
References
-
Anderson, K. M., et al. (2020). Tautomerism in Solid-State Imidazoles: A Crystallographic Review. Journal of Chemical Crystallography.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: MIMIDZ (4-Methylimidazole).[1]
-
Gao, H., et al. (2013). Synthesis and crystal structure of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (Telmisartan Intermediate). Journal of Chemical Research.
-
Alkorta, I., & Elguero, J. (2021). Theoretical studies on the tautomerism of imidazoles. Structural Chemistry.[1][2][3]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
